Myricetin-3-O-rutinoside
Description
Structure
3D Structure
Properties
CAS No. |
41093-68-9 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |
InChI Key |
QCIILLDRJZPUDI-PHTGNFSXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Myricetin-3-O-rutinoside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside, a prominent member of the flavonol glycoside family, is a naturally occurring phytochemical of significant interest to the scientific community. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and quantitative data. Furthermore, it details the experimental protocols for its extraction, isolation, and quantification, and explores its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Natural Sources and Distribution of this compound
This compound is found in a variety of plants, where it contributes to their color, defense mechanisms, and overall phytochemical profile. Its distribution spans across different plant families and tissues.
Documented Natural Sources
This compound has been identified in a range of plant species. Notable sources include:
-
Fruits: It is present in berries such as blackcurrant (Ribes nigrum) and greencurrant (Ribes rubrum)[1]. The compound has also been isolated from Chrysobalanus icaco, commonly known as the cocoplum[1].
-
Trees and Shrubs: Picea abies (Norway spruce) is a known source of this compound[2][3][4][5]. It has also been reported in Combretum micranthum (Kinkeliba) and Erica cinerea (Bell Heather)[2][3].
-
Other Plants: Glycosides of myricetin (B1677590), including the rutinoside, are also found in members of the Fabaceae (legume) family[6].
Distribution in Plant Tissues
The concentration of this compound can vary significantly between different parts of a plant. While specific quantitative data for the distribution of this particular glycoside is not extensively available, general trends for flavonoids suggest that they are often more concentrated in the leaves and flowers, which are more exposed to environmental stressors like UV radiation and pathogens.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in various natural sources has been a subject of phytochemical research. The following tables summarize the available quantitative data.
| Plant Species | Common Name | Plant Part | Concentration | Reference |
| Ribes nigrum | Blackcurrant | Fruit | 3.14 mg/100 g | [1] |
| Ribes rubrum | Greencurrant | Fruit | 0.78 mg/100 g | [1] |
| Labisia pumila var. Alata | Kacip Fatimah | Fractionated Extract | 0.007 mg/g | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related compounds from plant materials.
Extraction of this compound and other Flavonoids
The initial step in studying this compound is its extraction from the plant matrix. A general workflow for this process is outlined below.
Figure 1: General workflow for the extraction of flavonoids from plant material.
Detailed Protocol for Extraction:
A common method for extracting flavonoids, including this compound, involves solvent extraction.
-
Sample Preparation: The plant material (e.g., leaves, fruits) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is then subjected to extraction with a suitable solvent. Methanol or ethanol (B145695) are frequently used due to their ability to dissolve a wide range of flavonoids. The extraction can be performed at room temperature with stirring or under reflux for a specified period.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation of this compound
The isolation of pure this compound from the crude extract typically involves chromatographic techniques.
Figure 2: General workflow for the isolation of this compound.
Detailed Protocol for Isolation using Column Chromatography and Preparative HPLC:
-
Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract into different fractions.
-
Fraction Analysis: The collected fractions are analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions rich in this compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The compound is detected using a UV detector, and the corresponding peak is collected.
-
Purity Confirmation: The purity of the isolated compound is then confirmed using analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A study on the separation of rutin (B1680289) (quercetin-3-O-rutinoside) and quercetin (B1663063) provides a relevant example of the chromatographic principles involved[8].
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantitative analysis of this compound.
Detailed Protocol for HPLC Quantification:
A study on the analysis of quercetin-3-O-rutinoside and myricetin in Labisia pumila provides a detailed LC-MS/MS method that can be adapted[7].
-
Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.
-
Column: A reversed-phase C18 column (e.g., Acquity, 150mm × 4.6mm × 1.7 µm) is typically employed[7].
-
Mobile Phase: A gradient elution is often used, consisting of two solvents. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile with 0.1% formic acid. The gradient program would involve a gradual increase in the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.
-
Detection: For PDA detection, the wavelength is set at the maximum absorbance of this compound (typically around 260 nm and 350 nm). For MS detection, the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored. For this compound, the precursor ion [M-H]⁻ would be at approximately m/z 625.
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using known concentrations of a pure standard.
Modulation of Cellular Signaling Pathways
While much of the research on the biological activity of myricetin derivatives has focused on the aglycone, myricetin, these studies provide a strong indication of the potential mechanisms of action for its glycosides, including this compound. The sugar moiety can influence the bioavailability and metabolism of the compound, but the core flavonoid structure is responsible for its interaction with cellular targets. Key signaling pathways modulated by myricetin include the PI3K/Akt, MAPK, and NF-κB pathways. A study on a similar compound, myricetin 3-O-β-d-galactopyranoside, has shown direct effects on the MAPK signaling pathway[9].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway in various cancer cell lines, leading to the induction of apoptosis and autophagy[10][11].
Figure 3: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including stress responses, apoptosis, and proliferation. Myricetin has been demonstrated to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells[12]. Specifically, myricetin 3-O-β-d-galactopyranoside has been shown to inhibit the UVA-mediated activation of p38, ERK, and JNK MAPKs in keratinocytes[9].
Figure 4: Myricetin glycoside's inhibitory effect on the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Myricetin has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators[13][14]. This anti-inflammatory effect is a significant area of interest for its therapeutic potential.
Figure 5: Myricetin's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is a promising natural compound with a widespread distribution in the plant kingdom. This technical guide has provided a comprehensive overview of its natural sources, methods for its analysis, and its potential biological activities through the modulation of key cellular signaling pathways. The detailed experimental protocols and data presented herein are intended to facilitate further research into the therapeutic applications of this and other related flavonol glycosides. As our understanding of the intricate roles of these natural products in human health continues to grow, so too will the opportunities for their application in drug discovery and development.
References
- 1. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin 3-rutinoside | C27H30O17 | CID 44259428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Myricetin-3-O-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the well-studied flavonol myricetin (B1677590), it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development initiatives.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Data
| Assay | Target | IC50 Value | Source(s) |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | ~4.68 µg/mL | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[2].
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader[3].
-
A control containing only methanol and the DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Logical Relationship of Antioxidant Activity
Caption: this compound mitigates oxidative stress by scavenging free radicals.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data
| Assay | Cell Line | Target | Effect | Concentration | Source(s) |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | iNOS | Inhibition | - | [4] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.
-
Incubate the cells for a designated period (e.g., 24 hours).
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
A standard curve using sodium nitrite (B80452) is generated to quantify the nitrite concentration, which is indicative of NO production.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
Determine the IC50 value for NO inhibition.
-
Signaling Pathway: NF-κB Inhibition
Myricetin, the aglycone of this compound, exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. It is plausible that the rutinoside derivative shares a similar mechanism. Inhibition of this pathway prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Anticancer Activity
While extensive research has focused on the anticancer properties of myricetin, studies on this compound are emerging. The aglycone, myricetin, has demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Quantitative Data for Myricetin (Aglycone)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Source(s) |
| HeLa | Cervical Cancer | 22.70 µg/mL | - | [5] |
| T47D | Breast Cancer | 51.43 µg/mL | - | [5] |
| Caco-2 | Colorectal Cancer | 88.4 ± 3.4 µM | - | [6] |
| HT-29 | Colorectal Cancer | 47.6 ± 2.3 µM | - | [6] |
| MDA-MB-231 | Breast Cancer | 114.75 µM | 72 h | [6] |
| AGS | Gastric Cancer | Viability reduced to 36.3% at 30 µM | - | [7] |
| Hep3B | Hepatocellular Carcinoma | IC50 < 252.2 µM | 24 h | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 < 252.2 µM | 24 h | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of this compound on cancer cells are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells (typically 2-4 hours).
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Myricetin has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[8]. This pathway is crucial for cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/Akt/mTOR pro-survival signaling pathway.
Neuroprotective Activity
The neuroprotective potential of myricetin and its glycosides is an area of active investigation. Myricetin has been shown to protect neurons from damage by inhibiting acetylcholinesterase and reducing oxidative stress.
Quantitative Data for Myricetin (Aglycone)
| Assay | Target | IC50 Value | Source(s) |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | - | [9] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The ability of this compound to inhibit AChE can be determined using a modified Ellman's method.
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme.
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or buffer for control).
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance over time at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition.
-
Calculate the IC50 value for AChE inhibition.
-
Experimental Workflow for Neuroprotection Assessment
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Modulation of Other Signaling Pathways
In addition to the aforementioned pathways, myricetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including inflammation, proliferation, and apoptosis[10][11]. The MAPK family includes ERK, JNK, and p38. Myricetin has been observed to inhibit the phosphorylation of these kinases, thereby affecting downstream cellular responses[12]. It is likely that this compound also influences this critical signaling cascade.
Signaling Pathway: MAPK Inhibition
Caption: Inhibition of the MAPK signaling cascade.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its antioxidant, anti-inflammatory, potential anticancer, and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, highlight its therapeutic potential. While much of the detailed mechanistic and quantitative data is currently available for its aglycone, myricetin, the existing evidence for this compound strongly warrants further investigation. This guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this valuable flavonoid glycoside. Further studies focusing specifically on the quantitative biological activities and detailed molecular mechanisms of this compound are essential to fully elucidate its therapeutic utility.
References
- 1. repository.maranatha.edu [repository.maranatha.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The intricate pathway of Myricetin-3-O-rutinoside biosynthesis in plants: A technical guide
For Researchers, Scientists, and Drug Development Professionals
Myricetin-3-O-rutinoside, a vital flavonoid glycoside, is garnering significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide delves into the core of its biosynthesis in plants, providing an in-depth overview of the enzymatic pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for its study.
The Biosynthetic Pathway: From Phenylalanine to a Bioactive Glycoside
The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into various phenolic compounds, including the flavonoid backbone.
The biosynthesis of this compound can be broadly divided into two major stages:
-
Formation of the Myricetin (B1677590) Aglycone: This involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton and subsequently hydroxylate it to form myricetin.
-
Sequential Glycosylation: The myricetin molecule then undergoes a two-step glycosylation process, where sugar moieties are attached to create the final rutinoside.
The key enzymatic steps are outlined below:
-
Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL): These enzymes catalyze the initial steps of the phenylpropanoid pathway, converting L-phenylalanine to p-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI): Naringenin chalcone is then cyclized to naringenin.
-
Flavanone 3-hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol (B1209521).
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes are responsible for the hydroxylation of the B-ring of dihydrokaempferol to produce dihydroquercetin and subsequently dihydromyricetin (B1665482).
-
Flavonol synthase (FLS): This enzyme introduces a double bond into the C-ring of dihydromyricetin to yield the flavonol myricetin.[1]
-
Flavonoid 3-O-glucosyltransferase (F3GT): Myricetin is first glycosylated at the 3-hydroxyl group with a glucose molecule from UDP-glucose, forming myricetin-3-O-glucoside.
-
Flavonol-3-O-glucoside L-rhamnosyltransferase (RT): In the final step, a rhamnose moiety from UDP-rhamnose is transferred to the 6-hydroxyl group of the glucose attached to myricetin, forming this compound.[2]
Quantitative Insights into the Biosynthetic Machinery
The efficiency of the this compound biosynthesis is governed by the kinetic properties of the involved enzymes. While specific kinetic data for the sequential glycosylation of myricetin is not extensively available in a single source, data from homologous enzymes acting on similar substrates provide valuable insights.
Table 1: Kinetic Parameters of a Flavonoid 3-O-glucosyltransferase from Fagopyrum esculentum (Buckwheat) [3]
| Substrate | Km (μM) |
| Quercetin | 27 |
| UDP-Glucose | 1040 |
Table 2: Kinetic Parameters of a Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase from Citrus [4]
| Substrate | Km (μM) |
| Prunin (Naringenin-7-O-glucoside) | 2.4 |
| Hesperetin-7-O-glucoside | 41.5 |
| UDP-Rhamnose (with Prunin) | 1.3 |
| UDP-Rhamnose (with Hesperetin-7-O-glucoside) | 1.1 |
Table 3: Yields of Flavonol Rhamnosides from a Co-expressed Biosynthetic Pathway in E. coli [5]
| Product | Yield (mg L-1) |
| Quercetin 3-O-rhamnoside (Quercitrin) | 85.1 |
| Kaempferol 3-O-rhamnoside (Afzelin) | 110.7 |
| Myricetin 3-O-rhamnoside (Myricitrin) | 77.6 |
Visualizing the Pathway and Experimental Workflows
To facilitate a deeper understanding, the biosynthetic pathway and a general experimental workflow for the characterization of the glycosyltransferases are depicted below using the DOT language for Graphviz.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for UGT characterization.
Detailed Experimental Protocols
Heterologous Expression and Purification of Plant UGTs
This protocol provides a general framework for the production of recombinant UGTs in E. coli.
-
Gene Cloning: The coding sequence of the candidate UGT gene is amplified by PCR and cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant His-tagged protein is then purified from the supernatant using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, and the target protein is eluted with a higher concentration of imidazole.
-
Buffer Exchange and Storage: The purified protein is then buffer-exchanged into a suitable storage buffer (e.g., using dialysis or a desalting column) and stored at -80°C.
In Vitro UGT Enzyme Assay
This assay is used to determine the activity and substrate specificity of the purified UGT.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
Purified UGT enzyme (0.1-1 µg)
-
Flavonoid substrate (e.g., myricetin or myricetin-3-O-glucoside) dissolved in a suitable solvent like DMSO (final concentration typically 10-100 µM).
-
UDP-sugar donor (UDP-glucose or UDP-rhamnose) (final concentration typically 0.5-2 mM).
-
Reaction buffer (e.g., 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.0-8.0).
-
MgCl2 (5-10 mM, as it is often required for UGT activity).
-
-
Incubation: The reaction is initiated by the addition of the UDP-sugar and incubated at a controlled temperature (e.g., 30-37°C) for a specific period (e.g., 15-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of an organic solvent such as methanol (B129727) or acetonitrile, or by adding an acid.
-
Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the glycosylated product.
HPLC and LC-MS/MS Analysis of Flavonoids
High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS) is the standard method for the analysis of flavonoids.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds of increasing hydrophobicity.
-
Detection:
-
DAD: Flavonoids show characteristic UV-Vis spectra, and detection is often performed at wavelengths around 280 nm and 350 nm.
-
MS/MS: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, allowing for their unambiguous identification and quantification. Multiple Reaction Monitoring (MRM) mode is often used for high-sensitivity quantification.[6][7]
-
-
-
Quantification: The concentration of this compound and other flavonoids in a sample is determined by comparing the peak area of the compound in the sample to a standard curve generated using known concentrations of an authentic standard.
This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. The detailed information on the pathway, quantitative data, and experimental protocols will serve as a valuable resource for researchers and scientists in the fields of plant biochemistry, metabolic engineering, and drug development, facilitating further exploration and utilization of this promising bioactive compound.
References
- 1. Flavonol-3-O-glucoside L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
A Technical Guide to the Discovery and Isolation of Myricetin-3-O-rutinoside for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Methodologies and Characterization of a Promising Natural Compound
Myricetin-3-O-rutinoside, a flavonoid glycoside, is a natural compound of significant interest to the scientific community, particularly in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation from natural sources, and methods for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development who are exploring the potential of novel bioactive molecules.
Introduction to this compound
This compound is a glycosidic derivative of myricetin (B1677590), a well-studied flavonol known for its antioxidant and anti-inflammatory properties. The attachment of a rutinose sugar moiety to the myricetin backbone alters its solubility, stability, and bioavailability, thereby influencing its biological activity. This compound is found in various plant species, with notable concentrations in Chrysobalanus icaco (coco plum) and blackcurrants (Ribes nigrum)[1]. The exploration of its biological potential necessitates robust and efficient methods for its extraction and purification.
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant matrices involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of established methods for the isolation of flavonoid glycosides.
Plant Material and Extraction
2.1.1. Plant Material Preparation: Dried and powdered leaves of Chrysobalanus icaco or other source material are used as the starting material.
2.1.2. Extraction Procedure: A maceration technique is commonly employed for the initial extraction.
-
Protocol:
-
20g of the dried, ground plant material is macerated with 200 mL of 70% ethanol (B145695) for three days at room temperature.
-
The resulting tincture is filtered and the solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then lyophilized to obtain a dry powder.
-
Fractionation and Chromatographic Purification
A combination of column chromatography techniques is utilized to isolate this compound from the crude extract.
2.2.1. Silica (B1680970) Gel Column Chromatography: This initial step aims to separate compounds based on their polarity.
-
Protocol:
-
A portion of the crude extract is adsorbed onto silica gel (100-200 mesh).
-
The adsorbed sample is loaded onto a silica gel column.
-
Elution is performed with a gradient of increasing polarity, starting with 100% hexane, followed by mixtures of chloroform (B151607) and methanol (B129727) (e.g., 90:10, 80:20, 70:30, 50:50).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
2.2.2. Sephadex LH-20 Column Chromatography: This step further purifies the flavonoid-rich fractions.
-
Protocol:
-
The pooled fractions from the silica gel column are dissolved in methanol.
-
The solution is loaded onto a Sephadex LH-20 column.
-
Elution is carried out with methanol or methanol-water mixtures.
-
Fractions containing the target compound are identified by analytical HPLC.
-
2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain high-purity this compound.
-
Protocol:
-
The partially purified fraction is dissolved in the mobile phase for injection.
-
Separation is achieved on a C18 reverse-phase column.
-
A gradient elution is typically used, for example, with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile. The gradient can be optimized based on analytical HPLC results.
-
The eluent corresponding to the peak of this compound is collected.
-
The solvent is evaporated to yield the purified compound.
-
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data associated with the isolation and characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C27H30O17 |
| Molecular Weight | 626.52 g/mol |
| Appearance | Light yellow to yellow solid[2] |
| Purity (Commercial Standard) | 96.98% (HPLC)[2] |
| LC-MS (ESI-) [M-H] | m/z 625 |
| 1H NMR (CD3OD) | Consistent with structure[2] |
| 13C NMR (CD3OD) | Consistent with structure |
Table 2: Chromatographic Data for this compound from Chrysobalanus icaco
| Parameter | Value |
| HPLC Column | Synergy MAX RP-12 (250 x 4.6 mm, 4µm) |
| Detection Wavelength | 350 nm |
| Retention Time (Rt) | 16.48 min |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathways Influenced by Myricetin (Aglycone)
While specific signaling pathway studies on this compound are limited, the aglycone, myricetin, is known to modulate several key pathways involved in inflammation and cell signaling.
Caption: Key signaling pathways modulated by Myricetin.
Conclusion
This technical guide provides a foundational framework for the discovery and isolation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this promising natural product. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug development.
References
Solubility of Myricetin-3-O-rutinoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro and in vivo studies. This document compiles available quantitative data, details relevant experimental protocols, and provides context on its biological significance through signaling pathway diagrams.
Quantitative Solubility Data
The solubility of this compound and related flavonoids is dependent on the solvent, temperature, and the specific chemical structure of the flavonoid, such as the presence of glycosidic moieties. The following table summarizes the available quantitative solubility data for this compound and its aglycone, myricetin (B1677590), in various solvents. For comparative purposes, data for the structurally similar flavonoid glycoside, rutin (B1680289) (quercetin-3-O-rutinoside), is also included.
| Compound | Solvent | Temperature | Solubility | Citation |
| This compound | Ethanol | Not Specified | 25 mg/mL (39.90 mM) (requires sonication) | [1] |
| Myricetin | Water | 23°C | < 5 µg/mL | [2] |
| Water | Not Specified | 16.6 µg/mL | [3] | |
| Water (pH 2.5, phosphate (B84403) buffer) | Not Specified | 1.01 ± 0.02 µg/mL | [4] | |
| Water (pH 3.0, citrate (B86180) buffer) | Not Specified | 5.48 ± 1.91 µg/mL | [4] | |
| Water (pH 3.0, phosphate buffer) | Not Specified | 2.76 ± 0.64 µg/mL | [4] | |
| Ethyl Acetate (B1210297) | 37°C | 4249 ± 149 µg/mL | [4] | |
| 20% Ethanol in Water | Not Specified | Solubility improved over pure water | [2] | |
| Rutin (hydrate) | DMSO | Not Specified | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [5] | |
| 1:5 DMF:PBS (pH 7.2) | Not Specified | ~0.16 mg/mL | [5] | |
| Rutin | Water | 25°C | 0.0145 g / 100 g | [6] |
| Water | 40°C | 0.03 wt% | [7] | |
| Ethanol | 40°C | 7.31 wt% | [7] | |
| Acetone | 50°C | 13.50 ± 0.34 mmol/L | [8] | |
| Acetonitrile | 50°C | 0.50 ± 0.01 mmol/L | [8] | |
| tert-Amyl Alcohol | 50°C | 60.03 ± 0.40 mmol/L | [8] |
Experimental Protocols
Accurate determination of solubility is fundamental for the development of any compound. Below are detailed methodologies for key experiments related to the solubility of flavonoids like this compound.
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[9]
Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Scintillation vials or microreactors
-
Shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period. Equilibrium is typically reached within 24 to 48 hours, but it is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility based on the measured concentration and the dilution factor.
This method is a common and simple spectrophotometric technique for quantifying total flavonoid content, which can be adapted for the quantification of a pure flavonoid solution.[10] The principle is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of the flavonoid, which exhibits a characteristic absorbance.[10]
Objective: To determine the concentration of this compound in a solution.
Materials:
-
This compound solution (sample)
-
This compound standard of known concentration
-
Methanol (B129727) or Ethanol
-
10% Aluminum chloride solution
-
1 M Sodium acetate
-
Distilled water
-
Microplate reader or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of standard dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Sample Preparation:
-
If necessary, dilute the sample solution containing this compound with methanol to an expected concentration within the range of the standard curve.
-
-
Assay:
-
In a 96-well microplate or in separate test tubes, add a specific volume of each standard dilution and the sample solution (e.g., 100 µL).
-
Add an equal volume of 10% aluminum chloride solution to each well/tube.
-
Add a specific volume of 1 M sodium acetate (e.g., 150 µL).
-
Add distilled water to bring the total volume to a fixed amount (e.g., 1 mL).
-
Prepare a blank containing the same reagents but with methanol instead of the flavonoid solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at approximately 415 nm using a microplate reader or spectrophotometer.[10]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
-
Biological Context and Signaling Pathways
Myricetin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways provides a crucial context for drug development professionals.
The following diagram illustrates a typical workflow for assessing the solubility and subsequent biological activity of a compound like this compound.
Caption: Workflow for solubility and bioactivity testing.
The PI3K/Akt pathway is central to cell survival and proliferation. Myricetin has been shown to interact with and suppress the kinase activity of Akt.[11]
Caption: Myricetin's inhibition of the PI3K/Akt pathway.
The Ras/Raf/MEK/ERK pathway is another critical regulator of cell growth and differentiation. Myricetin can disrupt this cascade by inhibiting the kinase activity of MEK1.[11]
Caption: Myricetin's inhibition of the MAPK/ERK pathway.
The NF-κB pathway is a key player in inflammation. Myricetin can suppress NF-κB activation, thereby reducing the production of inflammatory cytokines.[12][13]
Caption: Myricetin's inhibition of the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Myricetin-3-O-rutinoside and its Aglycone Myricetin for Researchers and Drug Development Professionals
Abstract
Myricetin (B1677590), a naturally occurring flavonoid found in various plants, fruits, and beverages, and its glycoside derivative, Myricetin-3-O-rutinoside, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1] These compounds exhibit potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[1][2] This technical guide provides a comprehensive overview of the biochemical attributes, experimental protocols for analysis and isolation, and the molecular mechanisms of action of myricetin and this compound. Detailed signaling pathways are visualized using Graphviz, and quantitative data from various studies are summarized in structured tables to facilitate comparative analysis for researchers, scientists, and drug development professionals.
Biochemical Profile and Physicochemical Properties
Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one) is a flavonol, a subclass of flavonoids, characterized by a C6-C3-C6 backbone. This compound is a glycosidic form of myricetin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 3-hydroxyl group. This glycosylation significantly impacts the molecule's solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of Myricetin and this compound
| Property | Myricetin | This compound |
| Chemical Formula | C₁₅H₁₀O₈ | C₂₇H₃₀O₁₇ |
| Molar Mass | 318.24 g/mol | 626.51 g/mol |
| Appearance | Yellow crystalline powder | Light yellow to yellow solid |
| Melting Point | 357 °C | Not well-defined |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF.[3] | Slightly soluble in water. |
| logP | ~1.8 | Not well-defined |
Isolation and Purification Protocols
The isolation of myricetin and its glycosides from plant sources is a critical step for their study and potential therapeutic application. Column chromatography is a widely employed technique for this purpose.
Experimental Protocol: Isolation of Myricetin by Column Chromatography
This protocol is adapted from a method for isolating myricetin from plant extracts.[4]
Objective: To isolate myricetin from a crude plant extract.
Materials:
-
Crude plant extract (e.g., acetone (B3395972) extract of Myrica esculenta leaves)
-
Silica (B1680970) gel (100-200 mesh)
-
Hexane
-
Chloroform
-
Ethanol
-
Methanol
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in hexane.
-
Sample Loading: The crude plant extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient starts with 100% hexane, followed by increasing proportions of chloroform, then ethanol, and finally methanol.[4] Example gradient steps:
-
100% Hexane
-
Hexane:Chloroform mixtures (e.g., 9:1, 1:1)
-
Chloroform:Ethanol mixtures (e.g., 9:1, 1:1)
-
Ethanol:Methanol mixtures (e.g., 9:1, 1:1)
-
-
Fraction Collection: Eluted fractions are collected in separate tubes.
-
TLC Analysis: The collected fractions are monitored by TLC to identify those containing myricetin. A suitable solvent system for TLC is chloroform:methanol (1:1).[4]
-
Pooling and Concentration: Fractions showing a spot corresponding to a myricetin standard are pooled and the solvent is removed using a rotary evaporator to yield purified myricetin.
Analytical Methods
Accurate quantification of myricetin and this compound in various matrices is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of myricetin and its glycosides.
Objective: To quantify the concentration of myricetin and this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) (for mobile phase acidification)
-
Myricetin and this compound analytical standards
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of myricetin and this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 370 nm
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample.
-
Quantification: Identify the peaks of myricetin and this compound in the sample chromatogram by comparing their retention times with the standards. Quantify the concentration using the calibration curve.
Biological Activities and Mechanisms of Action
Myricetin and its glycosides exhibit a wide range of biological activities, which are attributed to their ability to modulate various cellular signaling pathways.
Anticancer Activity
Myricetin has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[5][6] Its anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6][7]
Table 2: Anticancer Activity of Myricetin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Effect | IC₅₀ (µM) | Reference |
| Liver Cancer | HepG2, Huh-7 | Inhibition of proliferation, induction of apoptosis | 100-200 | [8] |
| Breast Cancer | MDA-MB-231 | Inhibition of migration and invasion | ~40 | [8] |
| Colon Cancer | HCT116 | Induction of apoptosis and autophagy | 50-100 | [7] |
| Gastric Cancer | SGC-7901 | Inhibition of proliferation, induction of apoptosis | 15-25 | [7] |
4.1.1. PI3K/Akt/mTOR Signaling Pathway
Myricetin inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[7] It has been shown to directly inhibit the kinase activity of Akt by competing with ATP.[2] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis and autophagy in cancer cells.[6][7]
4.1.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Myricetin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby suppressing cancer cell growth.[3][5]
Neuroprotective Activity
Myricetin has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[9][10] It can cross the blood-brain barrier and exerts its protective effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating neuronal signaling pathways.[9]
Table 3: Neuroprotective Effects of Myricetin
| Model | Cell Line/Animal | Effect | Concentration/Dose | Reference |
| Oxidative Stress | SH-SY5Y cells | Attenuation of H₂O₂-induced apoptosis | 10-50 µM | [5] |
| Parkinson's Disease | SH-SY5Y cells | Protection against rotenone-induced cytotoxicity | 50 µM | [10] |
| Alzheimer's Disease | Animal model | Improvement of cognitive deficits | 25-50 mg/kg | [9] |
| Cerebral Ischemia | Animal model | Reduction of infarct volume | 10-20 mg/kg | [9] |
Anti-inflammatory Activity
Myricetin possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways such as the NF-κB pathway.[1][8]
4.3.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation. Myricetin inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, and blocking the nuclear translocation of the p65 subunit.[1][2]
Antioxidant Activity
Myricetin is a powerful antioxidant due to its chemical structure, which allows it to donate hydrogen atoms and scavenge free radicals.[10] Its antioxidant capacity can be evaluated using various in vitro assays.
4.4.1. Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of myricetin.
Materials:
-
Myricetin
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of myricetin in methanol.
-
In a microplate or cuvette, mix a specific volume of the myricetin solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
4.4.2. Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the total antioxidant capacity of myricetin.
Materials:
-
Myricetin
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Prepare a series of dilutions of myricetin.
-
Add a small volume of the myricetin solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a short period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄).
Table 4: Antioxidant Activity of Myricetin
| Assay | IC₅₀ / Value | Reference |
| DPPH Scavenging | ~5 µg/mL | [3] |
| FRAP | High reducing power | [10] |
Cardiovascular Protective Effects
Myricetin has been shown to exert protective effects on the cardiovascular system through various mechanisms, including improving endothelial function, reducing inflammation, and inhibiting platelet aggregation.[2]
Cell Viability and Cytotoxicity Assays
Assessing the effect of myricetin and its derivatives on cell viability is fundamental in drug discovery and development. The MTT assay is a commonly used colorimetric assay for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of myricetin on the viability of cultured cells.
Materials:
-
Cultured cells
-
Myricetin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of myricetin and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
Myricetin and its glycoside, this compound, are promising natural compounds with a wide spectrum of therapeutic potential. Their ability to modulate key signaling pathways involved in major diseases such as cancer, neurodegenerative disorders, and inflammatory conditions makes them attractive candidates for further research and drug development. This technical guide provides a foundational resource for scientists and researchers, offering detailed experimental protocols and a summary of the current understanding of their mechanisms of action. Further investigations, particularly in vivo studies and clinical trials, are warranted to fully elucidate their therapeutic efficacy and safety in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin alleviated immunologic contact urticaria and mast cell degranulation via the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 10. Effect of fraxetin and myricetin on rotenone-induced cytotoxicity in SH-SY5Y cells: comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Myricetin-3-O-rutinoside using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Myricetin-3-O-rutinoside in various sample matrices. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for quality control and research purposes.
Introduction
This compound is a flavonoid glycoside found in a variety of plants and has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and quality control of therapeutic formulations. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for an isocratic RP-HPLC method for the determination of this compound.
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.
| Parameter | Condition |
| HPLC System | Agilent 1220 Infinity LC, or equivalent |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol (B129727): 0.5% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 367 nm |
| Run Time | Approximately 10 minutes |
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, an extraction with a suitable solvent such as methanol or ethanol (B145695) is required. The extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix observed |
Results and Discussion
The described HPLC method provides a simple and effective way to quantify this compound. The isocratic elution allows for a relatively short run time, increasing sample throughput. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for the intended purpose.
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Protocol: HPLC Quantification of this compound
Scope
This protocol outlines the procedure for the quantitative analysis of this compound in a given sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Materials and Reagents
-
This compound reference standard (purity ≥ 95%)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Ultrasonic bath
-
Vortex mixer
Procedure
-
Prepare a 0.5% (v/v) phosphoric acid solution by adding 5 mL of concentrated phosphoric acid to 995 mL of HPLC grade water.
-
The mobile phase consists of a 50:50 (v/v) mixture of methanol and 0.5% phosphoric acid.
-
To prepare 1 L of mobile phase, mix 500 mL of methanol with 500 mL of 0.5% phosphoric acid.
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. This is the stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase. For a calibration curve in the range of 1-100 µg/mL, the following dilutions can be made:
| Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 1 | 10 | 10 |
| 5 | 50 | 10 |
| 10 | 100 | 10 |
| 25 | 250 | 10 |
| 50 | 500 | 10 |
| 100 | 1000 | 10 |
-
Accurately weigh a suitable amount of the sample.
-
Add a known volume of methanol to the sample.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note (Section 2.1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas.
Data Analysis
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
-
Calculate the final concentration in the original sample by taking into account the initial sample weight and dilution factors.
System Suitability
Before starting the analysis, perform a system suitability test by injecting the 10 µg/mL standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
References
Application Note: A Validated LC-MS/MS Protocol for the Identification and Quantification of Myricetin-3-O-rutinoside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of Myricetin-3-O-rutinoside, a flavonoid glycoside with significant biological activity. The protocol covers sample preparation, optimized chromatographic separation, and mass spectrometric conditions. This method is suitable for the analysis of this compound in complex matrices such as plant extracts and biological samples, providing a reliable tool for quality control, pharmacokinetic studies, and pharmacological research.
Introduction
This compound is a naturally occurring flavonoid found in various plants. It belongs to the flavonol subclass of flavonoids and is composed of a myricetin (B1677590) aglycone linked to a rutinose (rhamnose and glucose) sugar moiety.[1][2] Like its aglycone, myricetin, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4][5] These properties are linked to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways.[3][4][6] Accurate and sensitive analytical methods are crucial for studying its distribution, metabolism, and mechanism of action. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing such compounds in complex mixtures.[7][8] This protocol provides a comprehensive guide for the reliable identification and quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material. Add 20 mL of 80% methanol.[9]
-
Sonication: Sonicate the mixture for 30 minutes to enhance extraction efficiency.[9]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.[9]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]
-
(Optional) Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove polar impurities.[9][10]
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water.[9]
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering compounds.[9][10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[9]
-
LC-MS/MS System and Conditions
An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[11][12]
2.3.1 Liquid Chromatography Conditions The chromatographic conditions should be optimized to achieve good separation and peak shape. An acidic mobile phase is often used for acidic flavonoids to improve peak symmetry.[9][11]
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC System[9] |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.7 µm)[7][11] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 mL/min[12] |
| Column Temperature | 40 °C[11] |
| Injection Volume | 5 µL[11] |
| Gradient Elution | See Table 2 |
Table 1: Optimized Liquid Chromatography (LC) parameters.
2.3.2 Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 10.0 | 40 |
| 13.0 | 95 |
| 15.0 | 10 |
| 20.0 | 10 |
Table 2: A typical gradient elution program for separating flavonoid glycosides.[11]
2.3.3 Mass Spectrometry Conditions Mass spectrometry parameters should be optimized by infusing a standard solution of this compound. Negative ionization mode is generally more sensitive for flavonoid glycosides.[7][11]
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative [M-H]⁻[7][11] |
| Precursor Ion (Q1) | m/z 625.14 |
| Product Ions (Q3) | m/z 317.03, m/z 479.08, m/z 463.08[10] |
| Collision Gas | Nitrogen or Argon |
| Capillary Voltage | 4000 V[12] |
| Source Temperature | 300 °C[12] |
Table 3: Optimized Mass Spectrometry (MS/MS) parameters in Multiple Reaction Monitoring (MRM) mode. The precursor ion corresponds to the deprotonated molecule [M-H]⁻ of this compound (Monoisotopic Mass: 626.148 Da).[1] The product ion m/z 317.03 corresponds to the myricetin aglycone after the loss of the rutinose moiety.[10]
Data Presentation and Validation
For quantitative studies, a calibration curve should be constructed using a series of standard solutions. Method validation should be performed according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[7][8] |
| LOD | 0.03 - 0.04 µg/mL[7][8] |
| LOQ | 0.11 - 0.13 µg/mL[7][8] |
| Recovery | > 87%[7][8] |
| Precision (RSD) | < 10%[7][8] |
Table 4: Summary of typical method validation parameters based on similar flavonoid glycoside analyses.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The overall experimental process from sample collection to data analysis is outlined below.
References
- 1. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Myricetin 3-rutinoside | C27H30O17 | CID 44259428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Antioxidant Assays of Myricetin-3-O-rutinoside (DPPH & ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a flavonoid glycoside found in various plants. Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. The antioxidant capacity of this compound can be evaluated using several in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being two of the most common methods.
These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. The extent of this reaction is measured spectrophotometrically and is indicative of the antioxidant's radical scavenging capacity. This document provides detailed application notes and protocols for determining the antioxidant activity of this compound using the DPPH and ABTS assays.
Data Presentation
The antioxidant activity of this compound and its aglycone, Myricetin, has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant capacity, representing the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| Myricetin-3-O-rhamnoside² | DPPH | 1.4 | 2.23 | [1] |
| Myricetin | DPPH | 4.68 | 14.7 | [2] |
| Myricetin | ABTS | 16.78 | 52.7 | [2] |
¹ Molar mass of this compound is approximately 626.5 g/mol , Myricetin-3-O-rhamnoside is approximately 610.5 g/mol , and Myricetin is 318.24 g/mol . ² Data for Myricetin-3-O-rhamnoside is presented as a close structural analog to this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep purple color and a maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.
-
Sample Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Sample Dilutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Solutions: Prepare a similar series of dilutions for the positive control.
Assay Procedure (Microplate Method):
-
Add 100 µL of the sample dilutions or positive control to the wells of a 96-well plate.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of methanol to the blank wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
Plot a graph of % inhibition versus the concentration of this compound. The IC50 value can be determined from the graph, representing the concentration that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore with a maximum absorbance at approximately 734 nm. It is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution is stable for more than two days when stored in the dark at room temperature.
-
Sample Stock Solution and Dilutions: Prepare as described for the DPPH assay.
Assay Procedure (Microplate Method):
-
Add 20 µL of the sample dilutions or positive control to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
Plot a graph of % inhibition versus the concentration of this compound. The IC50 value can be determined from the graph.
Visualizations
References
Unveiling the Anti-inflammatory Potential of Myricetin-3-O-rutinoside and Related Flavonoids in Cellular Models
Application Notes and Protocols for Researchers
Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, is emerging as a compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the current understanding of its activity in various cell lines, supported by detailed experimental protocols and data summaries. While direct research on this compound is growing, a significant body of evidence for its aglycone, Myricetin (B1677590), provides a foundational understanding of its potent anti-inflammatory mechanisms. This document distinguishes between the activities of this compound, its related glycosides, and its aglycone, Myricetin, to offer a clear perspective for researchers in immunology, pharmacology, and drug development.
Data Presentation: Quantitative Insights into Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound and its related compounds have been quantified in several studies. The following tables summarize key findings, offering a comparative look at their potency in various cell-based assays.
Table 1: Anti-inflammatory Activity of this compound and Related Glycosides
| Compound | Cell Line | Inflammatory Stimulus | Assay | Result |
| This compound | BV-2 (microglia) | LPS | NO Production | IC50: 74.74 μM[1] |
| Myricetin 3-O-β-d-galactopyranoside (M3G) | HaCaT (keratinocytes) | UVA | Cytokine/Enzyme Inhibition (at 25 μM) | COX-2: ↓51.7%, iNOS: ↓55.9%, TNF-α: ↓66.6%, IL-1β: ↓52.6%, IL-6: ↓81.3%[2] |
| Myricetinglucuronide (MGL) | Isolated Enzymes | - | Enzyme Inhibition | COX-1 IC50: 10 μM, COX-2 IC50: 8 μM[3] |
| Myricetinglucuronide (MGL) | RBL-1 (basophilic leukemia) | - | 5-LOX Inhibition | IC50: 0.1 μM[3] |
| Myricetinglucuronide (MGL) | PMNL (polymorphonuclear leukocytes) | - | 5-LOX Inhibition | IC50: 2.2 μM[3] |
Table 2: Anti-inflammatory Activity of Myricetin (Aglycone)
| Cell Line | Inflammatory Stimulus | Target | Measurement | Concentration | Inhibition/Effect |
| RAW 264.7 (macrophages) | LPS | NO Production | Nitrite (B80452) | 10 μM | Significant inhibition[4] |
| RAW 264.7 (macrophages) | LPS | iNOS, COX-2 | Protein Levels | Not specified | Inhibition[4] |
| JB6 P+ (mouse epidermal) | Phorbol ester | COX-2 Expression | Not specified | 10 and 20 μM | Inhibition via NF-κB suppression[4] |
| Human Monocytes | P. gingivalis | NF-κB Activation | Not specified | 62.5–125 μg/mL | Prevention[4] |
| HaCaT (keratinocytes) | TNF-α | Inflammatory Mediators | Not specified | Not specified | Reduction by suppressing Akt, mTOR, and NF-κB[5] |
| A549 (lung carcinoma) | TNF-α | IL-6, IL-8 | ELISA, RT-qPCR | Not specified | Attenuated production[6] |
| THP-1 (leukemia) | LPS | IL-6 | Geometric Mean Fluorescence Intensity | Not specified | Decreased expression[7] |
| RIN-m5f (β-cells) | Cytokines (TNF-α, IL-1β, IFN-γ) | NO Accumulation | Not specified | 20 μM | Abolished[8] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of myricetin and its derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagrams below illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the anti-inflammatory activity of this compound. Specific parameters such as cell seeding density, incubation times, and antibody concentrations should be optimized for each cell line and experimental setup.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophages): Suitable for studying LPS-induced inflammation.
-
HaCaT (human keratinocytes): A model for skin inflammation, often stimulated with TNF-α or UV radiation.
-
A549 (human lung carcinoma): Used for investigating airway inflammation, typically stimulated with TNF-α.
-
THP-1 (human monocytic leukemia): Can be differentiated into macrophage-like cells to study inflammatory responses.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for viability assays; 1 x 10^6 cells/well in a 6-well plate for protein or RNA analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or other test compounds) for 1-2 hours.
-
Induce inflammation by adding the stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) and incubate for the desired period (e.g., 6-24 hours).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
After treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding the substrate solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Protein Expression
This technique is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of signaling pathways (e.g., p-p65, IκBα).
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
These notes and protocols provide a solid foundation for investigating the anti-inflammatory properties of this compound and related flavonoids. As research in this area continues, these methodologies will be instrumental in further elucidating their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]
- 3. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoid myricetin inhibits TNF-α-stimulated production of inflammatory mediators by suppressing the Akt, mTOR and NF-κB pathways in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory potential of myricetin in leukemia cells: in silico and in vitro exploration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Myricetin Protects Against Cytokine-Induced Cell Death in RIN-m5f β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin-3-O-rutinoside: Application Notes and Protocols for Cancer Cell Line Proliferation Studies
A-101 | For Research Use Only
Introduction
Myricetin-3-O-rutinoside is a glycosidic form of myricetin (B1677590), a naturally occurring flavonoid found in various plants, fruits, and vegetables. While extensive research has highlighted the anticancer properties of its aglycone, myricetin, specific studies on the effects of this compound on cancer cell proliferation are limited. It is understood that glycosylation can impact the bioavailability and activity of flavonoids. This document primarily focuses on the well-documented effects of myricetin on cancer cell proliferation, providing researchers with a comprehensive overview and detailed protocols that can be adapted for the study of myricetin and its glycosides, including this compound.
Myricetin has been shown to inhibit the proliferation of a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2] These pathways include the PI3K/Akt/mTOR and MAPK signaling cascades.[3][4] This document provides a summary of the quantitative effects of myricetin on different cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of myricetin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for myricetin vary depending on the cancer cell line and the duration of treatment.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 114.75 | 72 | [5] |
| SK-BR-3 | ~15 | 24 | [6] | |
| Colon Cancer | HT-29 | 47.6 ± 2.3 | Not Specified | [5] |
| Caco-2 | 88.4 ± 3.4 | Not Specified | [5] | |
| HCT-15 | >100 (70% viability reduction at 100 µM) | Not Specified | [3] | |
| Hepatocellular Carcinoma | HepG2 | ~66 | Not Specified | [5] |
| SMMC-7721 | < 252.2 (for normal hepatocytes) | 24 | [3] | |
| Hep3B | < 252.2 (for normal hepatocytes) | 24 | [3] | |
| Ovarian Cancer | A2780 | 25 | Not Specified | [7][8] |
| OVCAR3 | 25 | Not Specified | [7][8] | |
| Lung Cancer | A549 | ~230 (73 µg/mL) | Not Specified | [3] |
| MARK4 Kinase Inhibition | - | 3.11 | Not Applicable | [9] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Myricetin or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound (Myricetin or this compound) in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
MTT Assay Workflow Diagram
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of the test compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Molecular Mechanisms and Signaling Pathways
Myricetin exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] In many cancers, this pathway is constitutively active. Myricetin has been shown to inhibit this pathway by decreasing the phosphorylation of key proteins such as PI3K, Akt, and mTOR.[3] This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[3]
PI3K/Akt/mTOR Signaling Pathway
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Myricetin has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38, which promote apoptosis, while inhibiting the ERK pathway that is typically associated with cell survival.[4][6]
p53-Dependent Apoptosis
Myricetin can also induce apoptosis through a p53-dependent mechanism. It has been shown to increase the expression of the tumor suppressor protein p53.[10][11] Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the intrinsic pathway of apoptosis.[10] In some cancer cell lines, myricetin also induces the extrinsic apoptotic pathway through the upregulation of Death Receptor 5 (DR5).[10]
p53-Dependent Apoptotic Pathway
Conclusion
Myricetin demonstrates significant anti-proliferative effects against a variety of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key oncogenic signaling pathways. The provided protocols offer a foundation for researchers to investigate the anticancer potential of myricetin and its derivatives like this compound. Further research is warranted to elucidate the specific effects and mechanisms of action of this compound in cancer cells to determine its potential as a therapeutic agent.
References
- 1. Myricetin: a potential plant-derived anticancer bioactive compound-an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin induces apoptosis and enhances chemosensitivity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin inhibits breast and lung cancer cells proliferation via inhibiting MARK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mds.marshall.edu [mds.marshall.edu]
Application Notes and Protocols for the Isolation of Myricetin-3-O-rutinoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myricetin-3-O-rutinoside is a flavonoid glycoside found in various medicinal plants and dietary sources. It is a derivative of myricetin (B1677590), a well-documented flavonol with potent antioxidant and anti-inflammatory properties. The glycosidic linkage to rutinose (a disaccharide composed of rhamnose and glucose) enhances its solubility and bioavailability. This document provides a comprehensive protocol for the isolation and purification of this compound from plant material, intended for research and drug development purposes. The methodologies described are compiled from established phytochemical extraction and purification techniques for flavonoids.
Data Presentation: Quantitative Analysis of Myricetin and its Glycosides from Various Plant Sources
The following tables summarize quantitative data from different studies on the extraction and content of myricetin and its derivatives. This data is intended to provide a comparative overview of potential yields and sources.
Table 1: Extraction Yields from Various Plant Materials
| Plant Material | Extraction Method | Solvent | Yield of Crude Extract (%) | Reference |
| Myrica esculenta leaves | Maceration | Acetone | 10.4 | [1] |
| Acacia mearnsii leaves | Ultrasonic extraction | 80% Methanol (B129727) | 15.58 | [2] |
| Madhuca longifolia leaves | Cold Maceration | Ethanol (B145695):Water (50:50) | 19.4 | [3] |
| Madhuca longifolia leaves | Soxhlet Assisted Extraction | Ethanol | 10.4 | [3] |
Table 2: Myricetin and Myricetin Glycoside Content in Plant Extracts
| Plant Material | Compound | Analytical Method | Concentration | Reference |
| Passiflora incarnata | Myricetin | HPLC | 0.045% of dried plant material | [4] |
| Labisia pumila | Myricetin | LC-MS/MS | 0.009 mg/g in fractionated extract | [5] |
| Acacia mearnsii | Myricitrin (Myricetin-3-O-rhamnoside) | Preparative HPLC | 7.3 mg/g of crude extract | [2] |
| Moringa oleifera leaves | Myricetin (after hydrolysis) | HPLC | 292 mg/kg | [6] |
Experimental Protocols: Isolation and Purification of this compound
This protocol outlines a general procedure that can be adapted for various plant materials. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix.
1. Plant Material Preparation and Extraction
-
1.1. Grinding and Drying: Collect fresh plant material (e.g., leaves, flowers) and air-dry in the shade to prevent the degradation of thermolabile compounds. Once fully dried, grind the material into a coarse powder using a mechanical grinder.
-
1.2. Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with subsequent steps, pre-extract the powdered plant material with a non-polar solvent like petroleum ether or n-hexane. This can be done by maceration or using a Soxhlet apparatus. Discard the non-polar extract and air-dry the marc.
-
1.3. Primary Extraction:
-
Method: Maceration is a simple and effective method.
-
Procedure:
-
Weigh the dried plant powder (defatted or non-defatted).
-
Place the powder in a large container and add a polar solvent such as 80% methanol or 80% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Stir the mixture periodically and allow it to macerate for 24-72 hours at room temperature.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine all the filtrates.
-
-
-
1.4. Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
2. Purification of this compound
A multi-step chromatographic approach is typically required for the isolation of pure this compound.
-
2.1. Solvent Partitioning:
-
Dissolve the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and n-butanol.
-
Myricetin glycosides are polar and are expected to be concentrated in the ethyl acetate and n-butanol fractions.
-
Collect each fraction and evaporate the solvent.
-
-
2.2. Column Chromatography (Silica Gel):
-
The ethyl acetate or n-butanol fraction, which is rich in flavonoids, is subjected to column chromatography over silica (B1680970) gel (100-200 mesh).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and pack the column.
-
Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system starts with chloroform (B151607) and gradually increases the proportion of methanol (e.g., Chloroform:Methanol ratios of 9:1, 8:2, 7:3, etc.).
-
Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC).
-
-
2.3. Gel Filtration Chromatography (Sephadex LH-20):
-
Combine fractions from the silica gel column that show a similar TLC profile and contain the target compound.
-
Further purify these combined fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on molecular size and polarity.
-
Collect and monitor fractions as described previously.
-
-
2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, use a preparative reverse-phase HPLC system with a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like trifluoroacetic acid to improve peak shape).
-
Inject the partially purified fraction and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.
-
Lyophilize the collected fraction to obtain the pure compound.
-
3. Identification and Characterization
-
3.1. Thin Layer Chromatography (TLC): Use silica gel plates and a suitable solvent system (e.g., Chloroform:Methanol, 1:1). Visualize spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent like aluminum chloride (which causes flavonoids to fluoresce).
-
3.2. High-Performance Liquid Chromatography (HPLC): Analyze the purified compound on an analytical HPLC system to confirm its purity.
-
3.3. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Use LC-MS/MS to determine the molecular weight and fragmentation pattern. For complete structural elucidation, ¹H-NMR and ¹³C-NMR spectroscopy are required.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathway
The detailed signaling pathway for this compound is not extensively studied. However, based on the known mechanisms of its aglycone, myricetin, and other related glycosides, a potential anti-inflammatory signaling pathway is proposed below. Myricetin glycosides can inhibit inflammatory responses by suppressing key signaling cascades such as the MAPK and NF-κB pathways.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin - Wikipedia [en.wikipedia.org]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Myricetin-3-O-rutinoside as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin-3-O-rutinoside is a naturally occurring flavonoid glycoside found in various plants, including fruits and medicinal herbs.[1] As a member of the flavonol class, it is recognized for its significant biological activities, which are largely attributed to its aglycone, myricetin (B1677590). These activities include potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Due to its well-defined chemical structure and biological relevance, this compound serves as an excellent standard for phytochemical analysis. These application notes provide detailed protocols for its use in quantitative analysis and for studying its biological effects.
Physicochemical Properties and Handling
Proper handling and storage of the this compound standard are crucial for accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₇ | [4] |
| Molecular Weight | 626.52 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) (25 mg/mL with ultrasonic assistance). | [5][6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This compound is frequently used as a reference standard for the identification and quantification of this compound in plant extracts and other biological matrices.
Protocol for HPLC Analysis
This protocol provides a general method for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or acetic acid (for mobile phase modification)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
3.1.2. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
3.1.3. Sample Preparation (General Procedure for Plant Material)
-
Dry and powder the plant material.
-
Extract the powder with a suitable solvent (e.g., 70% ethanol, methanol) using techniques such as maceration, sonication, or reflux extraction.[6]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.4. HPLC Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound and its aglycone, myricetin.
Table 2: Example HPLC Parameters for Analysis
| Parameter | Condition 1 (Myricetin Glycosides) | Condition 2 (Myricetin Aglycone) |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Waters C18 SymmetryShield (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile | 10 mM SDS, 10 mM TBAA, 25 mM Citric Acid in 60:40 Acetonitrile:Water |
| Gradient | Gradient elution is often used for complex extracts. A starting point could be a linear gradient from 10% to 50% B over 30 minutes. | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 367 nm | 370 nm |
| Injection Volume | 10-20 µL | 20 µL |
| Column Temperature | 30°C | Ambient |
| Reference | [7] | [8] |
3.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the quantification of this compound.
Application: In Vitro Biological Activity Assays
This compound and its aglycone, myricetin, are known for their potent antioxidant and anti-inflammatory activities. The following protocols outline common in vitro assays to evaluate these properties, using this compound as a test compound.
Antioxidant Activity Assays
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature in the dark.[9]
-
Measure the absorbance at 734 nm.
-
Use Ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of scavenging activity and the IC₅₀ value.
Table 3: Antioxidant Activity of Myricetin (Aglycone)
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH | 4.68 | [10] |
| ABTS | 16.78 | [10] |
| H₂O₂ | 133.32 | [10] |
| NO Scavenging | 19.70 | [10] |
Note: Data for this compound may vary. It is recommended to determine the IC₅₀ value experimentally.
Anti-inflammatory Activity and Signaling Pathways
Myricetin, the aglycone of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may exhibit similar activities, potentially after enzymatic hydrolysis to myricetin in a cellular or in vivo environment.
4.2.1. Key Anti-inflammatory Signaling Pathways Modulated by Myricetin
Myricetin has been reported to inhibit pro-inflammatory responses by targeting pathways such as NF-κB, MAPK, and PI3K/Akt, while activating the protective Nrf2 pathway.[2][4][11]
-
NF-κB Pathway: Myricetin can suppress the activation of NF-κB by inhibiting the phosphorylation of IKK and IκBα. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[11][12]
Caption: Myricetin's inhibition of the NF-κB signaling pathway.
-
MAPK Pathway: Myricetin can also inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38. The activation of these kinases is often upstream of inflammatory responses.[2]
Caption: Myricetin's modulation of the MAPK signaling pathway.
Conclusion
This compound is a valuable phytochemical standard for analytical and biological research. Its well-characterized properties make it suitable for the accurate quantification of this compound in various samples. Furthermore, its potential biological activities, largely mirroring those of its aglycone myricetin, provide a basis for its use in studies investigating antioxidant and anti-inflammatory mechanisms. The protocols and data presented here serve as a comprehensive guide for researchers utilizing this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. paperso.journal7publish.com [paperso.journal7publish.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. repository.maranatha.edu [repository.maranatha.edu]
- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Myricetin-3-O-rutinoside in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myricetin-3-O-rutinoside is a flavonoid glycoside found in various plants, including fruits and herbs.[1] As a member of the flavonoid family, it is investigated for a range of bioactivities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The study of such natural compounds as enzyme inhibitors is a critical area in pharmacology and drug discovery, aiming to identify novel therapeutic agents for various diseases. Myricetin, the aglycone of this compound, has demonstrated a broad spectrum of inhibitory effects on key cellular enzymes and signaling pathways.[2][3] The addition of a rutinoside moiety can significantly alter the compound's solubility, bioavailability, and inhibitory potential.[4]
This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition assays, focusing on enzymes relevant to metabolic diseases and dermatology.
Section 1: Overview of Enzyme Inhibition Profile
This compound and its aglycone, myricetin, have been shown to inhibit several enzymes. The data below summarizes their inhibitory activities, providing a reference for assay selection and development.
Table 1: Summary of Enzyme Inhibition by this compound and Related Compounds
| Enzyme | Compound | IC50 / Ki Value | Type of Inhibition | Source |
| α-Glucosidase | Myricetin-3-O-rhamnoside | IC50: 69.02 ± 0.65 µg/mL | - | [5] |
| α-Amylase | Myricetin-3-O-rhamnoside | IC50: 65.17 ± 0.43 µg/mL | - | [5] |
| Nitric Oxide Synthase | This compound | IC50: 74.74 μM (LPS-induced NO production in BV-2 cells) | - | [6][7] |
| PDK3 | Myricetin | IC50: 3.3 μM | - | [8] |
| CYP3A4 (Human) | Myricetin | Ki: 143.1 μM | Uncompetitive | [3] |
| CYP2C9 (Human) | Myricetin | Ki: 31.12 μM | Noncompetitive | [3] |
| CYP2D6 (Human) | Myricetin | Ki: 53.44 μM | Noncompetitive | [3] |
| CYP2B1 (Rat) | Myricetin | Ki: 69.70 μM | Competitive | [3] |
| CYP3A2 (Rat) | Myricetin | Ki: 37.57 μM | Mixed | [3] |
| CYP2C11 (Rat) | Myricetin | Ki: 14.88 μM | Mixed | [3] |
| CYP2D1 (Rat) | Myricetin | Ki: 17.39 μM | Mixed | [3] |
Note: Myricetin-3-O-rhamnoside is a closely related glycoside; data for the rutinoside on these specific enzymes is limited, but similar activity may be expected.
Section 2: Key Signaling Pathways Modulated
Myricetin, the aglycone, modulates several critical signaling pathways involved in cell proliferation, inflammation, and survival. These pathways are often regulated by enzymes that are potential targets for this compound.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and angiogenesis. Myricetin has been shown to inhibit this pathway by preventing the phosphorylation of key components like PI3K and Akt, leading to downstream effects such as apoptosis and autophagy in cancer cells.[9][10][11]
References
- 1. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Mechanisms of Myricetin on Human and Rat Liver Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Myricetin-3-O-rutinoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Myricetin-3-O-rutinoside using common cell-based assays. The protocols detailed below are foundational methods for determining cell viability, apoptosis, and the underlying mechanisms of action. While much of the available research focuses on its aglycone, Myricetin, the described assays are highly relevant for evaluating the cytotoxic potential of this compound.[1][2][3][4] It is recommended to adapt these protocols based on the specific cell lines and experimental conditions used.
Overview of Cell-Based Cytotoxicity Assays
Cell-based assays are essential tools in drug discovery and toxicology to evaluate the effect of compounds on cellular health.[5][6][7][8] For assessing the cytotoxicity of this compound, a multi-parametric approach is recommended, encompassing assays for cell viability, membrane integrity, and apoptosis.
-
Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often correlated with the number of viable cells.[9][10][11][12]
-
Cytotoxicity Assays (e.g., LDH Release): These assays quantify the level of cytoplasmic enzymes released from cells with damaged plasma membranes, providing a direct measure of cell lysis.[7][13][14][15][16]
-
Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity): These assays detect specific markers of programmed cell death, helping to elucidate the mechanism of cytotoxicity.[17][18][19][20]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) | % Necrotic Cells (Annexin V- / PI+) (Mean ± SD) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 3: Caspase-3/7 Activity Assay
| Concentration of this compound (µM) | Luminescence/Fluorescence (RLU/RFU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cell proliferation and viability.[9][10][11][12]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.[17][19][22]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include both negative (vehicle) and positive controls.
-
Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[18][23][24][25]
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with this compound at various concentrations for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Visualization of Pathways and Workflows
Putative Signaling Pathway for Myricetin-Induced Apoptosis
Myricetin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.[2][21][26][27][28] The following diagram illustrates a potential mechanism.
Caption: Putative signaling pathway of Myricetin-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the logical flow of experiments to determine the cytotoxic effects of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Logical Relationship of Apoptosis Markers
This diagram illustrates the temporal relationship of key markers during the process of apoptosis.
Caption: Relationship of key markers in apoptosis.
References
- 1. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. news-medical.net [news-medical.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Cytotoxic and Apoptotic Properties of the Flavonoid-rich Ethyl Acetate Fraction of the Crude Methanol Leaf Extract of Syzygium samarangense (Blume) Merr. (Myrtaceae) against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Caspase Assay Kits - Elabscience® [elabscience.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Myricetin-3-O-rutinoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Myricetin-3-O-rutinoside for high yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent is critical and depends on the polarity of this compound, which is a polar glycoside. Aqueous ethanol (B145695) mixtures, typically ranging from 50% to 80%, are highly effective and widely recommended due to their safety profile (Generally Recognized as Safe - GRAS) and ability to dissolve polar flavonoids.[1] While methanol (B129727) can also yield high extraction efficiency due to its high polarity, its toxicity limits its use primarily to analytical or research purposes.[1] Acetone-water mixtures can also be effective but present handling challenges due to flammability.[1]
Q2: Which extraction technique offers the highest yield for flavonoids like this compound?
A2: Modern extraction techniques generally provide higher yields in shorter times compared to conventional methods.[2]
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly efficient, often yielding better results than traditional maceration or Soxhlet extraction.[2][3] These methods use microwave or ultrasonic energy to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
-
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are other advanced methods that can provide high yields and purity but require specialized equipment.[2] The optimal method may vary depending on the specific plant material and available resources.[2]
Q3: How does temperature impact the extraction process?
A3: Temperature is a critical parameter that can positively affect extraction yield by increasing solvent diffusivity and the solubility of the target compound.[4] However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoids. It is essential to optimize the temperature for each specific extraction method and solvent system to maximize yield while preserving the structural integrity of this compound.[2]
Q4: What is the significance of the solid-to-solvent ratio and particle size?
A4: The solid-to-solvent ratio and particle size of the plant material are crucial for extraction efficiency.[2]
-
Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent contact, which significantly improves the extraction rate.[2]
-
Solid-to-Solvent Ratio: A higher solvent volume can increase the concentration gradient, promoting the diffusion of the compound from the plant material into the solvent. However, an excessively large volume of solvent can make the subsequent concentration step more energy- and time-consuming.[3] This ratio must be optimized to ensure efficient extraction without unnecessary solvent waste.[2]
Q5: How can I accurately quantify the yield of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of flavonoids like this compound.[4][5] A reverse-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[6][7] Detection is commonly performed using a Diode Array Detector (DAD) or UV detector at a wavelength around 254 nm or 370 nm.[6][8] For validation and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method.[9]
Q6: Can pH affect the stability and extraction of this compound?
A6: Yes, pH is a significant factor. Flavonoids can be unstable at pH values above 7.0, which may lead to lower extraction yields.[3] Slightly acidic conditions (pH 2-6) are often found to be optimal for the extraction of many flavonoids.[3] However, strong acidic conditions, especially when combined with heat, can cause hydrolysis of the glycosidic bond, cleaving the rutinoside sugar moiety and yielding the aglycone, Myricetin.[6][10] Therefore, the pH of the extraction solvent should be carefully controlled to ensure the stability of the glycoside form.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is a polar glycoside. Ensure you are using a sufficiently polar solvent system. Action: Switch to or optimize an aqueous mixture of ethanol (50-80%) or methanol.[1] |
| Suboptimal Parameters | Extraction time, temperature, or solid-to-solvent ratio may not be optimal. Action: Use a systematic approach like Response Surface Methodology (RSM) to optimize these variables simultaneously.[2] Start with conditions cited in the literature for similar compounds. |
| Poor Sample Preparation | Large particle size limits solvent penetration. Action: Ensure the plant material is dried and ground to a fine, homogenous powder to maximize surface area.[2] |
| Compound Degradation | High temperatures or extreme pH can degrade the target compound.[3][7] Action: Lower the extraction temperature. Check and buffer the pH of your solvent to a slightly acidic or neutral range. Store the final extract at low temperatures (-20°C or -80°C) and away from light.[11] |
Problem 2: High Level of Impurities in Extract
| Possible Cause | Recommended Solution |
| Low Solvent Selectivity | The solvent may be co-extracting a wide range of other compounds (e.g., chlorophylls, lipids). Action: Adjust the polarity of the solvent. For example, increasing the water content in an ethanol-water mixture can reduce the extraction of non-polar impurities. Consider a preliminary defatting step with a non-polar solvent like hexane (B92381) if lipids are an issue. |
| Harsh Extraction Conditions | High temperatures or long extraction times can cause the breakdown of other plant components, which then contaminate the extract. Action: Reduce the extraction temperature and time. Employ a more selective modern method like SFE if available. |
| Inadequate Purification | The crude extract requires further clean-up. Action: Implement post-extraction purification steps such as solid-phase extraction (SPE) with a C18 cartridge or column chromatography using silica (B1680970) gel or Sephadex. |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variability in Plant Material | The concentration of phytochemicals can vary depending on genetic factors, growing conditions, harvest time, and storage.[2] Action: Source authenticated, high-quality plant material from a consistent supplier. If possible, analyze a sample of the raw material before beginning extraction. |
| Inconsistent Protocol | Minor deviations in extraction parameters can lead to significant differences in yield. Action: Strictly adhere to a standardized and documented protocol (SOP). Ensure all parameters (time, temperature, solvent ratio, agitation speed, etc.) are precisely controlled and monitored for every batch. |
Section 3: Data Presentation & Experimental Protocols
Data Presentation
Table 1: Comparison of Common Solvents for Flavonoid Extraction
| Solvent System | Polarity | Advantages | Disadvantages |
| Ethanol-Water (50-80%) | Moderate to High | Generally Recognized as Safe (GRAS), biodegradable, effective for polar glycosides.[1] | May extract some non-polar impurities. |
| Methanol | High | High extraction efficiency for polar compounds.[1] | Toxic, limiting its use in products for consumption.[1] |
| Acetone-Water | Medium | Good solvency power, low boiling point for easy removal.[1] | Flammable, somewhat toxic, requires complete removal.[1] |
| Water | High | Safe, inexpensive, environmentally friendly. | Lower efficiency for less polar flavonoids; risk of microbial growth. |
Table 2: Influence of Extraction Methods on Flavonoid Yield (Illustrative Comparison)
| Extraction Method | Typical Time | Typical Temperature | Relative Yield | Key Considerations |
| Maceration | 24-72 hours | Room Temp / Gentle Heat | Moderate | Time-consuming, lower efficiency.[3][4] |
| Soxhlet Extraction | 6-24 hours | Solvent Boiling Point | High | Can degrade heat-sensitive compounds.[4] |
| Ultrasound-Assisted (UAE) | 15-60 minutes | 25-60 °C | Very High | Efficient, reduced time and solvent use.[2][12] |
| Microwave-Assisted (MAE) | 5-30 minutes | 50-100 °C | Very High | Very fast, highly efficient, requires specific equipment.[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[2]
-
-
Extraction:
-
Accurately weigh 5 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v) to achieve a solid-to-solvent ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters. Based on optimization studies for similar flavonoids, typical starting points are:
-
Temperature: 50°C
-
Time: 30 minutes
-
Frequency: 40 kHz
-
Power: 100 W[12]
-
-
-
Post-Extraction:
-
After sonication, immediately cool the flask to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup is recommended for efficiency.
-
Wash the residue on the filter paper with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Concentration and Storage:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain a dry powder extract.
-
Store the final extract in an airtight, light-protected container at -20°C for further analysis.[11]
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
System: HPLC with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is typically used for complex extracts.
-
Solvent A: Water with 0.1% formic acid or 3% acetic acid.[7]
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or ethanol.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dry extract and dissolve it in the extraction solvent or mobile phase to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[8]
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
-
Section 4: Visual Guides & Workflows
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic diagram for diagnosing low extraction yield.
Caption: Key interdependent parameters for extraction optimization.
References
- 1. livetoplant.com [livetoplant.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. phytojournal.com [phytojournal.com]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Stability of Myricetin-3-O-rutinoside under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Myricetin-3-O-rutinoside under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound?
The stability of this compound, like other flavonoids, is primarily influenced by pH and temperature. Exposure to light and oxidizing agents can also contribute to its degradation. Generally, flavonoids are more stable in acidic environments and at lower temperatures.
Q2: How does pH affect the stability of this compound?
While specific data for this compound is limited, studies on similar flavonoids like rutin (B1680289) and myricetin (B1677590) aglycone indicate that stability is highly pH-dependent. Flavonoids are generally more stable in acidic conditions (pH < 4) and exhibit significant degradation in neutral to alkaline conditions (pH > 7).[1][2][3] This degradation in alkaline solutions is often rapid.
Q3: What is the expected impact of temperature on the stability of this compound?
Elevated temperatures accelerate the degradation of flavonoids. Studies on myricetin have shown that its degradation is temperature-dependent and follows first-order kinetics.[4][5] While relatively stable at lower temperatures (below 40°C), degradation increases significantly at higher temperatures (60-80°C).[4] Thermal degradation of flavonoid glycosides can lead to the cleavage of the sugar moiety, resulting in the formation of the aglycone (myricetin).[6]
Q4: How should I store my stock solutions of this compound?
For short-term storage (up to one month), it is recommended to store solutions at -20°C. For longer-term storage (up to six months), -80°C is advisable to minimize degradation.[7] It is best to prepare fresh solutions for critical experiments.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my cell culture medium.
-
Potential Cause: Cell culture media are typically buffered at a physiological pH of around 7.4. As flavonoids are generally less stable at neutral to alkaline pH, this can lead to significant degradation.[3][8]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to quantify the degradation rate of this compound in your specific cell culture medium without cells to understand its chemical stability under your experimental conditions.
-
Fresh Preparation: Prepare fresh solutions of this compound immediately before each experiment.
-
pH Adjustment: If experimentally feasible, consider adjusting the pH of your vehicle solution to be slightly acidic before diluting it into the final culture medium.
-
Issue 2: My quantitative analysis shows inconsistent concentrations of this compound between samples.
-
Potential Cause: Inconsistent sample handling and storage can lead to variable degradation. Exposure to different temperatures or light conditions can affect stability.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all samples are processed and stored under identical conditions. This includes temperature, light exposure, and the duration between sample preparation and analysis.
-
Use of Autosampler Cooler: If using HPLC for analysis, maintain the samples in a cooled autosampler to prevent degradation while waiting for injection.
-
Control Samples: Include stability control samples at the beginning and end of your analytical run to assess any degradation that may have occurred during the analysis time.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability profile of a compound. Here is a general protocol for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 70°C).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature due to expected rapid degradation.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[1]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Different pH Conditions at Room Temperature.
| pH | Incubation Time (hours) | Remaining Compound (%) |
| 2.0 | 24 | > 95% |
| 4.5 | 24 | ~ 90% |
| 7.4 | 8 | < 50% |
| 9.0 | 2 | < 10% |
Note: This table is illustrative and based on the general stability of flavonoids. Actual results may vary.
Table 2: Hypothetical Stability of this compound at Different Temperatures in an Acidic Buffer (pH 4.5).
| Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| 4 | 24 | > 98% |
| 25 (Room Temp) | 24 | ~ 90% |
| 40 | 24 | ~ 75% |
| 60 | 8 | < 60% |
Note: This table is illustrative and based on the general stability of flavonoids. Actual results may vary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Preventing degradation of Myricetin-3-O-rutinoside during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Myricetin-3-O-rutinoside to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] It is also crucial to keep the container tightly sealed in a dry and dark place.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for a maximum of six months or at -20°C for up to one month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.
Q3: What factors can cause the degradation of this compound?
A3: The stability of this compound, like other flavonoids, is influenced by several factors including temperature, pH, light, and oxygen.[4][5] The aglycone, myricetin (B1677590), is particularly unstable in basic pH conditions and its degradation is accelerated at higher temperatures.[6][7]
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change in your solution may indicate degradation of the compound. Flavonoid degradation can lead to the formation of various byproducts, which can alter the solution's appearance. It is advisable to verify the integrity of the compound using an appropriate analytical method, such as HPLC, if you observe any changes in your solution.
Q5: How does pH affect the stability of this compound?
A5: Based on studies of its aglycone, myricetin, this compound is expected to be most stable in acidic conditions, specifically around pH 2.0.[7][8] Under basic pH conditions, rapid degradation is likely to occur.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines. 2. Prepare fresh solutions for your experiments. 3. Protect your solutions from light and minimize their exposure to ambient temperatures. |
| Inconsistent results between experimental replicates. | Partial degradation of the compound in some samples. | 1. Ensure uniform handling of all samples. 2. Use freshly prepared stock solutions for each experiment. 3. Aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into smaller phenolic compounds.[5] | 1. Confirm the identity of the degradation products using mass spectrometry if possible. 2. Optimize storage and experimental conditions to minimize degradation (e.g., lower temperature, protection from light, use of antioxidants). |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Table 2: Stability of Myricetin (Aglycone) at Different pH Values
Data based on the aglycone, myricetin, which provides an indication of the stability of the core flavonoid structure.
| pH | Buffer | Half-life (T₅₀) in hours | Reference |
| 3 | Citrate (B86180) | 1155 | [6] |
| 5 | Citrate | 630 | [6] |
| 5 | Phosphate (B84403) | 198 | [6] |
| 8 | Borate (B1201080) | 7.0 | [6] |
| 8 | Phosphate | 0.1 | [6] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is adapted from studies on myricetin and can be used to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- Buffers of various pH values (e.g., citrate for pH 3-5, phosphate for pH 5-8, borate for pH 8-10)
- Methanol (B129727) or other suitable organic solvent
- HPLC system with a C18 column
- UV detector
2. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 500 µg/mL. b. For each pH condition to be tested, prepare samples by diluting the stock solution with the respective buffer to a final concentration of 100 µg/mL. A co-solvent like methanol may be used (e.g., 20% v/v) to ensure solubility.[6] c. Prepare control samples in the most stable buffer (e.g., pH 3 citrate) and store them at a low temperature (e.g., -20°C).
3. Incubation: a. Incubate the prepared samples at a constant temperature (e.g., 23°C or an elevated temperature for accelerated studies).[6] b. To assess photostability, expose a set of samples to a controlled light source while keeping a parallel set in the dark. c. To evaluate the impact of oxygen, purge a set of samples with nitrogen and seal them, comparing them to samples exposed to air.
4. Analysis: a. At specified time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), withdraw an aliquot from each sample. b. Analyze the concentration of this compound in each aliquot using a validated HPLC method. A typical method might involve a C18 column and a mobile phase of methanol and acidified water, with UV detection at an appropriate wavelength (e.g., 373 nm for myricetin).[6] c. Quantify the remaining this compound based on the peak area relative to a standard curve.
5. Data Analysis: a. Plot the natural logarithm of the concentration of this compound versus time for each condition. b. If the degradation follows first-order kinetics, the plot will be linear. c. Calculate the degradation rate constant (k) from the slope of the line. d. Determine the half-life (T₅₀) using the formula: T₅₀ = 0.693 / k.
Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. abmole.com [abmole.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of Myricetin-3-O-rutinoside
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Myricetin-3-O-rutinoside, with a focus on resolving peak tailing to ensure accurate quantification and method reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important in HPLC analysis?
This compound is a flavonoid glycoside, a class of natural compounds widely studied for their potential health benefits. In High-Performance Liquid Chromatography (HPLC), achieving a symmetrical, sharp peak is crucial for accurate quantification. Poor peak shape, such as tailing, can lead to inaccurate integration of the peak area, reduced resolution between adjacent peaks, and compromised overall method precision and reliability.
Q2: My this compound peak is exhibiting significant tailing. What are the primary causes?
Peak tailing for polar, ionizable compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprits are:
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound. These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a broadening of the latter part of the peak.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, both the analyte and the silanol groups can exist in ionized forms, increasing the likelihood of strong secondary interactions.
-
Column Issues: Contamination of the guard or analytical column, or the formation of a void at the column inlet, can disrupt the sample band and cause peak distortion.
-
System and Method Parameters: Excessive extra-column volume (e.g., overly long tubing), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.
Troubleshooting Guide for Peak Tailing
Q3: How can I systematically troubleshoot peak tailing for this compound?
Follow this logical workflow to diagnose and resolve the issue:
Q4: How does mobile phase pH specifically affect the peak shape of this compound?
This compound has multiple hydroxyl groups and is weakly acidic, with a predicted pKa around 6.2-6.4. The silanol groups on a standard silica-based column are also acidic.
-
At higher pH (e.g., > 4): Silanol groups become deprotonated (SiO-), carrying a negative charge. This leads to strong ionic interactions with any positively charged sites on the analyte, or dipole interactions with the hydroxyl groups, causing significant peak tailing.
-
At lower pH (e.g., 2.5 - 3.5): The ionization of both the silanol groups and the phenolic hydroxyl groups of the analyte is suppressed. This minimizes secondary ionic interactions, leading to a more symmetrical peak shape.
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the peak tailing factor for a flavonoid glycoside like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.2 often considered suboptimal.
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape | Rationale |
| 6.0 | > 2.0 | Severe Tailing | Significant ionization of silanol groups leads to strong secondary interactions. |
| 4.5 | ~ 1.8 | Moderate Tailing | Partial ionization of silanol groups still causes noticeable peak asymmetry. |
| 3.5 | ~ 1.3 | Minor Tailing | Ionization of silanol groups is largely suppressed, but some minor interactions may persist. |
| 2.7 | ≤ 1.2 | Symmetrical | Optimal pH to suppress ionization of both silanol groups and the analyte, minimizing secondary interactions. |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound, designed to minimize peak tailing.
Objective: To achieve a sharp, symmetrical peak for the accurate quantification of this compound.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A high-purity, end-capped C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped column is crucial to reduce the number of available residual silanol groups.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water (pH ≈ 2.7).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 25 60 40 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to create working standards.
-
Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
3. Experimental Workflow:
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Myricetin-3-O-rutinoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Myricetin-3-O-rutinoside.
Troubleshooting Guides and FAQs
Q1: My this compound signal is suppressed or highly variable when analyzing biological samples (e.g., plasma, urine). What is the likely cause?
A: Signal suppression or high variability in the LC-MS analysis of this compound from biological matrices is a common issue primarily caused by matrix effects .[1][2] Endogenous components of the sample, such as phospholipids, salts, and proteins, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a decreased and inconsistent signal.[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method.
Q2: How can I confirm that matrix effects are the root cause of my analytical problems?
A: A standard method to qualitatively assess matrix effects is the post-column infusion experiment .[2] This involves infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the otherwise stable signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.
For a quantitative assessment, a post-extraction spike experiment is recommended. This involves comparing the peak area of this compound in a clean solvent (Set A) with its peak area when spiked into a pre-extracted blank matrix (Set B). The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the primary strategies to overcome matrix effects for this compound analysis?
A: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before injecting the sample into the LC-MS system.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Improve Chromatographic Separation: Enhancing the separation of this compound from matrix components can prevent co-elution and, therefore, ion suppression. This can be achieved by modifying the mobile phase, gradient profile, or using a different stationary phase.
-
Utilize an Appropriate Internal Standard: An internal standard (IS) that experiences similar matrix effects as the analyte can compensate for signal variations. A stable isotope-labeled (SIL) internal standard is the ideal choice. However, if a SIL-IS is unavailable, a structural analog can be used.[3]
Q4: I do not have a stable isotope-labeled internal standard for this compound. What should I use as an alternative?
For this compound, suitable structural analogs could include other flavonoid rutinosides that are not present in the sample matrix, such as:
-
Rutin (Quercetin-3-O-rutinoside): Similar core structure with one less hydroxyl group on the B-ring.
-
Kaempferol-3-O-rutinoside: Similar core structure with two fewer hydroxyl groups on the B-ring.[4]
It is crucial to validate the chosen analog to ensure it effectively compensates for matrix effects.
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences, resulting in a cleaner extract and reduced matrix effects.[5]
-
Liquid-Liquid Extraction (LLE) can also provide very clean extracts but may have lower recovery for polar analytes like flavonoid glycosides.[5][6]
-
Protein Precipitation (PPT) is the simplest and fastest method but is generally the least effective at removing matrix components, often leading to significant matrix effects.[5]
The effectiveness of each technique should be evaluated during method development.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation techniques used in the analysis of flavonoids in biological matrices. Note that specific values for this compound may vary depending on the exact experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Precision (RSD%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | < 15 | 50 - 80 (Suppression) | [5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | < 10 | 80 - 110 | [6] |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 10 | 90 - 110 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline for using a C18 SPE cartridge. Optimization may be required.
-
Conditioning: Pass 3 mL of methanol (B129727) through the C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.[7]
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.[7]
-
Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted 1:1 with 4% H3PO4) onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This is a general protocol that may require optimization of the extraction solvent and pH.
-
Sample Preparation: To 200 µL of plasma, add the internal standard solution.
-
pH Adjustment: Acidify the sample by adding 20 µL of 1M HCl to improve the extraction of phenolic compounds.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step on the remaining aqueous layer with another 1 mL of ethyl acetate.
-
Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 3: Protein Precipitation (PPT) for this compound in Plasma
This is a simple and fast but less clean method.
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Visualizations
Caption: Overview of sample preparation workflows for this compound analysis.
Caption: Troubleshooting decision tree for addressing matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lctsbible.com [lctsbible.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Myricetin-3-O-rutinoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Myricetin-3-O-rutinoside. Due to the limited publicly available pharmacokinetic data for this compound, this guide leverages data from its aglycone, Myricetin (B1677590), and other relevant flavonoid glycosides as proxies to provide a foundational understanding and practical guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many flavonoid glycosides, this compound's low oral bioavailability is attributed to several factors. Its relatively large molecular size and hydrophilicity can limit its passive diffusion across the intestinal epithelium. Furthermore, it may be subject to enzymatic degradation by gut microbiota and undergo extensive first-pass metabolism in the intestine and liver, which significantly reduces the amount of the parent compound reaching systemic circulation.
Q2: What are the primary strategies to improve the bioavailability of poorly soluble flavonoids like this compound?
A2: The main approaches focus on enhancing its solubility, stability, and absorption. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as nanoemulsions, liposomes, or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[1][2][3]
-
Co-administration with Bioenhancers: Certain compounds can inhibit the metabolic enzymes or efflux pumps that limit flavonoid absorption. For instance, co-administration of myricetin with tamoxifen (B1202) has been shown to increase its absorption.[4]
-
Structural Modification: Although this compound is already a glycoside, further chemical modifications could potentially enhance its pharmacokinetic profile.
Q3: Should I be measuring the parent glycoside or the aglycone (Myricetin) in my pharmacokinetic studies?
A3: It is crucial to measure both. Flavonoid glycosides are often hydrolyzed to their aglycone form (Myricetin) by intestinal enzymes or gut microbiota before absorption. Therefore, Myricetin may be the primary form detected in the plasma. However, some glycosides can be absorbed intact. A comprehensive pharmacokinetic study should, therefore, involve validated analytical methods for both this compound and Myricetin.
Q4: Which in vivo model is most appropriate for initial bioavailability screening?
A4: The rat model is widely used and accepted for initial in vivo pharmacokinetic and bioavailability studies of flavonoids. The in situ single-pass intestinal perfusion (SPIP) model in rats is particularly useful for studying intestinal absorption and permeability of the compound in a controlled manner.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient particle size reduction method or aggregation of nanoparticles. | - Optimize homogenization pressure and cycles or sonication time and power.- Screen different stabilizers or adjust their concentration.- For nanoprecipitation, modify the solvent-to-antisolvent ratio and mixing speed.[5] |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle matrix or leakage during preparation. | - Select a polymer or lipid with a higher affinity for the compound.- Optimize the drug-to-carrier ratio.- For emulsion-based methods, ensure rapid solidification of the nanoparticles to effectively entrap the drug.[5] |
| Instability of Nanosuspension (e.g., sedimentation, aggregation) | Insufficient surface charge leading to particle aggregation over time. | - Measure the zeta potential; a value of at least ±30 mV is generally desirable for good stability.- Add or change the stabilizer to one that imparts a higher surface charge.[5] |
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Formulation does not form a nanoemulsion upon dilution (appears cloudy or milky) | The ratio of oil, surfactant, and co-surfactant is not in the nanoemulsion region. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is not optimal. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components.- Screen surfactants with different HLB values to find the best fit for the chosen oil phase.[5] |
| Drug precipitation upon dilution in aqueous media | This compound is not sufficiently soluble in the formulation, or the nanoemulsion is unstable upon dilution. | - Select an oil phase in which the compound has high solubility.- Increase the concentration of the surfactant and/or co-surfactant to improve the solubilization capacity of the nanoemulsion.[5] |
| Poor in vivo performance despite good in vitro characteristics | The formulation may be susceptible to digestion by lipases in the GI tract, leading to premature drug release and precipitation. | - Consider using medium-chain triglycerides which are less prone to digestion.- Incorporate polymers that can form a protective layer around the nano-droplets. |
Quantitative Data
Note: The following tables present pharmacokinetic data for Myricetin (the aglycone) due to the lack of available data for this compound. This data is provided as a reference point for researchers.
Table 1: Oral Bioavailability of Myricetin in Rats
| Dosage (mg/kg) | Absolute Bioavailability (%) | Tmax (hours) | Reference |
| 50 | 9.62 | 6.4 | [4][6] |
| 100 | 9.74 | 6.4 | [4][6] |
Table 2: Pharmacokinetic Parameters of Myricetin in Rats after Oral Administration
| Dosage (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| 50 | 255.3 ± 45.7 | 4123.6 ± 876.2 | [4] |
| 100 | 487.6 ± 98.2 | 8345.9 ± 1543.7 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Chitosan (B1678972) Nanoparticles
This protocol is adapted from a method for Myricetin encapsulation and can be used as a starting point for this compound.[7]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.
-
Prepare a 1 mg/mL this compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Add the this compound solution to the chitosan solution under constant stirring.
-
Prepare a 1 mg/mL TPP solution in purified water.
-
Add the TPP solution dropwise to the chitosan-drug mixture under magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with purified water to remove unentrapped drug and TPP.
-
Resuspend the nanoparticles in purified water for immediate use or lyophilize for long-term storage.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., control receiving vehicle, test group receiving this compound formulation).
-
Administer the formulation or vehicle orally via gavage.
-
Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and/or Myricetin using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways Modulated by Myricetin
The following diagrams illustrate the signaling pathways known to be modulated by Myricetin. It is hypothesized that this compound, after potential hydrolysis to Myricetin in vivo, may exert its biological effects through these pathways.
Experimental Workflow
References
- 1. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricetin encapsulated chitosan nanoformulation for management of type 2 diabetes: Preparation, optimization, characterization and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Application of Myricetin-3-O-rutinoside Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Myricetin-3-O-rutinoside derivatives with improved properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question: We are struggling with poor yields during the glycosylation of myricetin (B1677590) to synthesize this compound. What are the common causes and potential solutions?
Answer: Low yields in flavonoid glycosylation are a frequent challenge. Here are some common causes and troubleshooting steps:
-
Steric Hindrance: The hydroxyl groups of myricetin have different reactivities. The 3-OH group is often favored for glycosylation, but achieving high regioselectivity can be difficult.
-
Solution: Employ protective group strategies. Benzyl or silyl (B83357) groups can be used to selectively protect other hydroxyl groups, directing glycosylation to the desired position. Subsequent deprotection will yield the target molecule.
-
-
Poor Solubility of Myricetin: Myricetin has very low aqueous solubility (<5 μg/ml), which can hinder reaction kinetics in many solvent systems.[1]
-
Solution: Utilize co-solvents such as ethanol, methanol (B129727), or polyethylene (B3416737) glycol 400 (PEG 400) to improve the solubility of myricetin in the reaction mixture.[1] Alternatively, consider enzymatic synthesis in supersaturated solutions.[2]
-
-
Inefficient Glycosyl Donor Activation: The choice and activation of the glycosyl donor are critical.
-
Solution: Ensure your glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is freshly prepared and activated under anhydrous conditions. The use of appropriate promoters, such as silver salts or Lewis acids, is crucial.
-
-
Side Reactions: Competing reactions can reduce the yield of the desired product.
-
Solution: Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may reduce the formation of side products.
-
Question: We are observing the formation of multiple glycosylated isomers of myricetin. How can we improve the regioselectivity for the 3-O-position?
Answer: Achieving high regioselectivity is a known challenge in flavonoid glycosylation.[3]
-
Enzymatic Synthesis: Utilize glycosyltransferases (GTs) that exhibit high regioselectivity. For instance, UGT78D1 is a flavonol-specific glycosyltransferase that can glucosylate myricetin at the 3-OH position.[4] Modifying the amino acid sequence of some enzymes can also switch or improve regioselectivity.[3]
-
Chemical Synthesis with Protecting Groups: As mentioned previously, a protecting group strategy is a reliable chemical method. Protecting the more reactive hydroxyl groups (e.g., 7-OH) before glycosylation will direct the sugar moiety to the 3-OH position.
-
Reaction Condition Optimization: In some cases, adjusting the solvent, temperature, and catalyst can influence the regioselectivity of the reaction.
Question: What are the best practices for purifying this compound derivatives after synthesis?
Answer: The purification of flavonoid glycosides often involves chromatographic techniques.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating polar compounds like flavonoid glycosides from complex mixtures, as it avoids irreversible adsorption to a solid support.[5]
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography can be used.[5] A gradient elution with solvents of increasing polarity (e.g., from ethyl acetate (B1210297) to methanol) is often effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC with a C18 column is a suitable method.
Properties of Derivatives
Question: Our synthesized this compound derivative has poor water solubility. How can we improve this?
Answer: Poor aqueous solubility is a major drawback of myricetin and some of its derivatives.[1][6]
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a polymer like polyvinylpyrrolidone (B124986) (PVP) can significantly enhance the apparent solubility and dissolution rate.[7]
-
Nanofibers: Electrospinning to produce nanofibers can increase the surface area and improve solubility.[8]
-
Inclusion Complexes: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that enhance solubility.[6]
-
-
Further Chemical Modification: Attaching hydrophilic moieties to other free hydroxyl groups on the myricetin backbone can improve water solubility.
Question: We are concerned about the stability of our this compound derivatives in solution. What conditions affect their stability?
Answer: The stability of myricetin and its derivatives is highly dependent on pH and temperature.
-
pH Sensitivity: Myricetin undergoes rapid degradation under basic pH conditions.[1] It is most stable at a pH of 2.0.[9] Glycosylation generally improves stability compared to the aglycone. Myricitrin (myricetin-3-O-rhamnoside) is more stable than myricetin in simulated intestinal fluid (pH 6.8).[10]
-
Recommendation: For in vitro assays and formulation development, use buffered solutions at a slightly acidic to neutral pH and store solutions at low temperatures.
-
-
Temperature Sensitivity: The degradation of myricetin is temperature-dependent, with faster degradation at higher temperatures.[9][11]
-
Recommendation: Store stock solutions and derivatives at low temperatures (e.g., -20°C or -80°C) and protect them from light.[12]
-
-
Oxidation: Myricetin can degrade in the presence of oxidizing agents.
-
Recommendation: The addition of antioxidants like ascorbic acid can improve stability in solution.[1]
-
Quantitative Data Summary
Table 1: Solubility of Myricetin and its Derivatives
| Compound/Formulation | Solvent/Medium | Solubility | Fold Increase vs. Myricetin in Water | Reference |
| Myricetin | Pure Water | ~0.5-1.1 µg/mL | - | [1] |
| Myricetin | Water | 16.60 µg/mL | - | [9] |
| Myricetin | Water | 0.32 µg/mL | - | [8] |
| Myricetin-PVP ASD (1:9 w/w) | Water | 428 ± 2 µg/mL | ~1426 | [7] |
| Myricetin Nanofibers (1:20:12 w/w/w) | Water | ~914.6 µg/mL | ~2858 | [8] |
| Myricetin with HP-β-CD | Water | 1.60 x 10⁻⁴ mol/L | 31.45 | [6] |
Table 2: In Vitro Biological Activity of Myricetin and its Derivatives
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| Myricetin | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 22.70 µg/mL | [13] |
| Myricetin | Cytotoxicity (MTT) | T47D (Breast Cancer) | 51.43 µg/mL | [13] |
| Myricetin-PVP ASD (1:9 w/w) | AChE Inhibition | - | 26.12 ± 1.06 µg/mL | [7] |
| Myricetin-PVP ASD (1:9 w/w) | BChE Inhibition | - | 90.5 ± 1.12 µg/mL | [7] |
| Myricetin-3-O-rhamnoside | DPPH Radical Scavenging | - | 1.4 µg/mL | [14] |
| Myricetin-3-O-galactoside | Lipid Peroxidation | - | 160 µg/mL | [14] |
Experimental Protocols
1. General Protocol for DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate reader to assess the antioxidant activity of this compound derivatives.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (0.2 mM in methanol)
-
Myricetin derivative stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or other suitable solvent
-
-
Procedure:
-
Prepare serial dilutions of the myricetin derivative and the positive control in the appropriate solvent to achieve a range of concentrations (e.g., 1 to 100 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution of the sample and positive control to triplicate wells.
-
Add 100 µL of solvent to the blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank. Add 100 µL of the solvent to the blank wells.
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.[15]
2. Protocol for Stability Assessment under Different pH Conditions
This protocol provides a framework for evaluating the stability of this compound derivatives at various pH levels.
-
Materials:
-
Myricetin derivative stock solution
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare sample solutions by diluting the stock solution of the myricetin derivative in each buffer to a final concentration (e.g., 40 µM).
-
Incubate the solutions at a constant temperature (e.g., 40°C).
-
At specified time intervals (e.g., every 3 hours for 30 hours), withdraw an aliquot of each sample.
-
Dilute the aliquot with methanol (1:1 ratio) to stop the reaction.
-
Analyze the concentration of the remaining myricetin derivative using a validated HPLC method.
-
-
Data Analysis: Plot the concentration of the derivative against time for each pH condition to determine the degradation kinetics.[16]
Visualizations
References
- 1. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel enzymatic approach to the synthesis of flavonoid glycosides and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gastrointestinal stability of dihydromyricetin, myricetin, and myricitrin: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Navigating Myricetin-3-O-rutinoside Analytical Standards: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Myricetin-3-O-rutinoside, sourcing a reliable analytical standard is the critical first step to ensure the accuracy and validity of experimental results. This guide provides a comprehensive resource for selecting a suitable supplier, addressing common technical challenges, and offering clear protocols for its use.
Finding a Reliable Supplier
The selection of a reputable supplier is paramount. Key considerations include the purity of the analytical standard, the availability of a comprehensive Certificate of Analysis (CoA), and responsive technical support. Below is a summary of potential suppliers for this compound analytical standards.
| Supplier | Purity (HPLC) | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| MedchemExpress | 96.98%[1] | 41093-68-9[1] | C27H30O17[1] | 626.52[1] | Provides a detailed Certificate of Analysis with NMR and MS data.[1] |
| ChemNorm | Not specified | 41093-68-9[2] | C27H30O17 | 626.52[2] | Product intended for research and lab use only.[2][3] |
| AbMole BioScience | Not specified | 41093-68-9[4] | C27H30O17[4] | 626.52[4] | Offers COA and MSDS documentation.[4] |
| MarkHerb | ≥ 90% (HPLC)[5] | 41093-68-9[5] | C27H30O17[5] | 626.5[5] | Provides Certificate of Analysis, MSDS, and Product Information.[5] |
| Molnova | 98% (HPLC)[6] | 55481-90-8 | C28H32O17 | 640.543 | Note: This is for Myricetin 3-methyl-3-O-rutinoside, a related but different compound.[6] |
Note: Always verify the product specifications and availability directly with the supplier before making a purchase.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound analytical standard?
A1: Proper storage is crucial to maintain the integrity of the standard. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][4] If the standard is in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]
Q2: What is the appearance of this compound?
A2: this compound is typically a light yellow to yellow solid powder.[1]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C27H30O17, and the molecular weight is approximately 626.52 g/mol .[1][2]
Q4: In which solvents is this compound soluble?
A4: While specific solubility data is not always provided by every supplier, MedChemExpress provides a table for preparing stock solutions in ethanol (B145695) at various concentrations.[7] It is always best to consult the supplier's documentation for recommended solvents and solubility information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis | Improper mobile phase composition or pH. | Optimize the mobile phase. A common starting point for flavonoids is a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid). |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it. | |
| Inconsistent quantification results | Standard degradation due to improper storage. | Ensure the standard is stored at the recommended temperature and protected from light and moisture. |
| Inaccurate preparation of standard solutions. | Use calibrated pipettes and balances. Prepare fresh stock solutions regularly. | |
| Low signal intensity | Low concentration of the standard. | Prepare a more concentrated stock solution or adjust the injection volume. |
| The detector wavelength is not optimal. | The optimal wavelength for detecting flavonoids is typically in the UV range. Check the literature or perform a UV scan to determine the λmax for this compound. | |
| Presence of unexpected peaks | Contamination of the standard, solvent, or system. | Use high-purity solvents and filter all solutions. Clean the HPLC system, including the injector and column. |
| Degradation of the analyte. | Prepare fresh samples and standards. Avoid prolonged exposure to room temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or ethanol) to a final concentration of 1 mg/mL.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a light-protected vial.
2. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) at the λmax of this compound.
4. Sample Preparation:
-
The sample preparation will vary depending on the matrix (e.g., plant extract, biological fluid). A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.
-
Ensure the final sample is dissolved in the mobile phase before injection.
5. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
Validation & Comparative
Myricetin-3-O-rutinoside vs. Myricetin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of myricetin-3-O-rutinoside and its aglycone, myricetin (B1677590). The information presented is based on available experimental data to assist in research and development decisions.
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, is well-regarded for its potent antioxidant properties.[1] Its glycosidic forms, such as this compound, are also prevalent in nature. Understanding the comparative antioxidant efficacy of the glycoside versus the aglycone is crucial for applications in pharmacology and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.
While direct comparative experimental data for this compound across multiple antioxidant assays is limited, studies on structurally similar myricetin glycosides, such as myricetin-3-O-rhamnoside (myricitrin), provide valuable insights. Rhamnose and rutinose are both sugars, with rutinose being a disaccharide composed of rhamnose and glucose.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (IC50) | Lipid Peroxidation Inhibition Assay (IC50) |
| Myricetin | - | Slightly more active than Myricitrin[1] |
| Myricetin-3-O-rhamnoside (Myricitrin) | 1.4 µg/mL[2] | - |
| Myricetin-3-O-galactoside | - | 160 µg/mL[2] |
Note: Data for myricetin in the DPPH assay from the same direct comparative study is not available. Myricitrin is myricetin-3-O-rhamnoside. A computational study suggests that myricetin-3-O-rhamnopyranoside has an antioxidant potential as good as its parent molecule, myricetin.[3][4]
Experimental Methodologies
Detailed protocols for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Experimental Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
The test compounds (myricetin and this compound) are dissolved in a suitable solvent (e.g., methanol or DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
A specific volume of each concentration of the test compound is mixed with a fixed volume of the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[5]
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
A specific volume of the test compound is mixed with the FRAP reagent.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).
-
The absorbance of the blue-colored product is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway
Flavonoids like myricetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant defense.
Caption: Activation of the Nrf2 antioxidant pathway by myricetin.
Conclusion
The available data suggests that both myricetin and its glycosides possess significant antioxidant activity. While myricetin aglycone appears to be slightly more potent in some in vitro assays, its glycosides, which are often more bioavailable, also demonstrate strong radical scavenging capabilities. The glycosylation at the 3-position may slightly diminish the antioxidant activity compared to the aglycone, but the effect is not substantial.[1] The choice between myricetin and this compound for therapeutic or nutraceutical applications may depend on factors such as bioavailability, stability, and the specific oxidative stress context. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies of myricetin and its various glycosidic forms.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antioxidant potential of myricetin 3-O-α-L-rhamnopyranoside and myricetin 4'-O-α-L-rhamnopyranoside through a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myricetin-3-O-rutinoside, Quercetin, and Kaempferol for Researchers and Drug Development Professionals
A deep dive into the comparative antioxidant and signaling pathway modulation properties of three structurally related flavonoids: Myricetin-3-O-rutinoside, Quercetin (B1663063), and Kaempferol (B1673270). This guide provides a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies, to aid in research and drug development.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. Among the vast family of flavonoids, the flavonols Myricetin (B1677590), Quercetin, and Kaempferol, along with their glycosidic forms, have garnered significant scientific interest. This guide presents a comparative study of this compound, Quercetin, and Kaempferol, focusing on their structural nuances, antioxidant capacities, and their modulatory effects on key cellular signaling pathways. Understanding the subtle yet significant differences between these compounds is crucial for their potential application in therapeutic interventions.
Structural and Functional Comparison
Myricetin, Quercetin, and Kaempferol share a common flavonol backbone but differ in the hydroxylation pattern of their B-ring. Myricetin possesses three hydroxyl groups, Quercetin has two, and Kaempferol has one. This structural variation significantly influences their antioxidant activity and their interaction with cellular targets. This compound is a glycoside of myricetin, where a rutinose sugar molecule is attached at the 3-position. Glycosylation can impact the bioavailability and metabolic fate of these flavonoids. In general, flavonoid aglycones (the non-sugar part) are considered to have higher antioxidant activity in vitro, though their glycosides can exhibit improved stability and bioavailability in vivo.[1][2]
Comparative Antioxidant Activity
The antioxidant activity of flavonoids is a key aspect of their therapeutic potential. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison.
Table 1: Qualitative Comparison of Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity |
| This compound | Moderate to High | Moderate to High |
| Quercetin | High | High |
| Kaempferol | Moderate | Moderate |
Note: This is a qualitative comparison based on general findings in the literature. Direct quantitative comparison requires testing under identical experimental conditions.
Modulation of Cellular Signaling Pathways
Myricetin, Quercetin, and Kaempferol are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the PI3K/Akt and MAPK/NF-κB pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. All three flavonoids have been shown to inhibit the PI3K/Akt pathway, contributing to their anti-cancer effects.[4][5][6]
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Chronic inflammation is a hallmark of many diseases. Myricetin, Quercetin, and Kaempferol can suppress inflammation by inhibiting these pathways.[5]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Test compounds (this compound, Quercetin, Kaempferol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH in a 96-well plate).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate (B84403) buffer
-
Test compounds (this compound, Quercetin, Kaempferol)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS solution: Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds and the positive control.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the diluted ABTS solution (e.g., 10 µL of sample to 190 µL of ABTS solution in a 96-well plate).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS solution without the sample, and A_sample is the absorbance of the ABTS solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Conclusion
This compound, Quercetin, and Kaempferol are potent flavonoids with significant antioxidant and anti-inflammatory properties. Their biological activities are intricately linked to their chemical structures. While myricetin and its glycosides are structurally poised for potent antioxidant activity, quercetin and kaempferol also demonstrate robust effects. Their ability to modulate critical signaling pathways like PI3K/Akt and MAPK/NF-κB underscores their therapeutic potential in a range of diseases. Further head-to-head comparative studies, particularly those including glycosidic forms like this compound, are warranted to fully elucidate their relative potencies and inform their development as therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.
References
In Vivo Validation of the Anti-inflammatory Effects of Myricetin-3-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of myricetin (B1677590) and its glycosides, with a focus on Myricetin-3-O-rutinoside where data is available. The information is intended to support research and development efforts in the field of inflammation therapeutics. While direct in vivo comparative studies on this compound are limited, this guide synthesizes available data on the broader myricetin family to provide a valuable reference point for its potential efficacy and mechanisms of action.
Comparative Efficacy in Preclinical Models of Inflammation
Myricetin and its derivatives have demonstrated significant anti-inflammatory activity in various in vivo models. The following tables summarize key quantitative data from preclinical studies, comparing their effects with standard anti-inflammatory drugs.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Comparator | Comparator Dose | % Inhibition by Comparator |
| Myricetin | Rat | 100 mg/kg | Oral | 45.6% | Indomethacin | 10 mg/kg | 52.3% |
| Myricetin-3-O-β-D-glucuronide | Rat | 150 µg/kg | Oral | 20.6% (right paw) | Indomethacin | 3 mg/kg | 19.4% (right paw) |
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Compound | Animal Model | Dose | Route of Administration | Effect on Inflammatory Markers | Comparator |
| Myricetin | Mouse | 100 mg/kg | Oral | Significantly reduced serum and cardiac levels of inflammatory cytokines. | Vehicle |
| Myricetin | Mouse | 50 mg/kg | Intraperitoneal | Suppressed microglial activation in the hippocampus and cortex. | Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key in vivo inflammation models used to evaluate myricetin and its derivatives.
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Groups: Animals are divided into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.
-
Administration: Test compounds or vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Groups: Animals are divided into control, vehicle, and this compound treatment groups.
-
Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before LPS challenge.
-
Induction of Inflammation: LPS (e.g., from E. coli) is injected intraperitoneally at a dose of 10 mg/kg.
-
Sample Collection: Blood and tissue samples (e.g., liver, lung, heart) are collected at a specific time point after LPS injection (e.g., 6 or 12 hours).
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA. Tissue samples can be used for histological analysis or to measure inflammatory markers by methods such as Western blotting or RT-PCR.
Signaling Pathways and Mechanisms of Action
Myricetin and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Myricetin has been shown to inhibit its activation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of the inflammatory response.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A typical experimental workflow for in vivo anti-inflammatory validation.
A Comparative Guide to Animal Models for Evaluating the Anticancer Potential of Myricetin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer potential of Myricetin-3-O-rutinoside in animal models is limited in the currently available scientific literature. This guide, therefore, utilizes its aglycone, myricetin (B1677590) , as a proxy to provide a comprehensive comparative analysis. The findings related to myricetin are expected to provide valuable insights into the potential of its glycoside derivatives, including this compound, warranting further specific investigation.
This guide provides an objective comparison of the in vivo anticancer effects of myricetin and other structurally similar flavonoids, namely quercetin (B1663063) and kaempferol. The information is compiled from various preclinical studies, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways and workflows.
Comparative Efficacy of Flavonols in Preclinical Cancer Models
The following tables summarize the quantitative data from various animal studies, offering a comparative overview of the anticancer potential of myricetin, quercetin, and kaempferol.
Table 1: Myricetin in Animal Models of Cancer
| Cancer Type | Animal Model | Cell Line | Dosage | Route | Key Findings | Reference(s) |
| Prostate Cancer | Nude mice xenograft | PC3 | 20 mg/kg/day | Intraperitoneal | Significant inhibition of tumor growth. | [1] |
| Lung Cancer | Nude mice xenograft | A549 | 20 mg/kg/day | Intraperitoneal | Sensitized tumors to irradiation, significantly inhibiting tumor growth in combination therapy. | [2] |
| Breast Cancer | Nude mice xenograft | 4T1 | Not Specified | Not Specified | Reduction in tumor growth. | [3] |
| Bladder Cancer | Nude mice xenograft | T24 | Not Specified | Not Specified | Significantly inhibited tumor growth. | [4] |
| Colon Cancer | APCMin/+ mice | - | 100 mg/kg | Oral | Decreased the size and number of polyps. | [5] |
| Hepatocellular Carcinoma | Nude mice xenograft | Not Specified | 100 mg/kg | Not Specified | Increased cisplatin (B142131) anticancer activity. | [6] |
| Pancreatic Cancer | Orthotopic model | S2-013, MIA PaCa-2 | Not Specified | Not Specified | Showed tumor regression and decreased metastatic spread. | [7] |
Table 2: Quercetin in Animal Models of Cancer
| Cancer Type | Animal Model | Cell Line | Dosage | Route | Key Findings | Reference(s) |
| Lung Cancer | Nude mice xenograft | A549 | 50 mg/kg | Not Specified | Significantly suppressed cancer growth. | [8] |
| Breast Cancer | Mouse model | EMT6 | Not Specified | Not Specified | Enhanced the antitumor effect of cisplatin, leading to reduced tumor volume. | [9] |
| Pancreatic Cancer | Orthotopic nude mouse model | Not Specified | Oral (in diet) | Oral | Attenuated the growth of orthotopically transplanted pancreatic xenografts. | [10] |
| Glioma | Rat model | Not Specified | 50 mg/kg/day | Intraperitoneal | Increased brain tumor volume. | [11] |
Table 3: Kaempferol in Animal Models of Cancer
| Cancer Type | Animal Model | Cell Line | Dosage | Route | Key Findings | Reference(s) |
| Cholangiocarcinoma | Nude mice xenograft | QBC939 | 20 mg/kg/day | Intraperitoneal | Significantly inhibited tumor growth and reduced the number of Ki-67-positive cells. | [3][12] |
| Endometrial Cancer | Nude mice xenograft | AN3 CA, HEC-1-A | Not Specified | Not Specified | Suppressed the growth of human endometrial cancer cells. | [13] |
| Various Cancers | Xenograft nude mice | Various | Not Specified | Not Specified | Demonstrated anti-cancer efficacy in breast cancer, gastric cancer, lung cancer, osteosarcoma, bladder cancer, esophageal squamous cell malignancy, and prostate tumor models. | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo xenograft study to assess the anticancer potential of a flavonoid compound.
1. Cell Culture and Animal Model
-
Cell Lines: Human cancer cell lines (e.g., PC3 for prostate cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Male athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
2. Xenograft Tumor Implantation
-
Cancer cells are harvested during their exponential growth phase.
-
A suspension of a specific number of cells (e.g., 1 x 106 to 5 x 106 cells) in a sterile medium or phosphate-buffered saline (PBS) is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
3. Treatment Regimen
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, myricetin, quercetin, kaempferol, positive control drug).
-
The test compounds are administered at specified dosages and routes (e.g., intraperitoneal injection, oral gavage). The vehicle control group receives the solvent used to dissolve the compounds.
-
Treatment is typically continued for a predefined period (e.g., 2-4 weeks).
4. Tumor Growth Measurement and Data Collection
-
Tumor size is measured periodically (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is monitored to assess the toxicity of the treatments.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
5. Immunohistochemical Analysis
-
Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Immunohistochemistry can be performed to analyze the expression of biomarkers related to cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
6. Statistical Analysis
-
The data are typically presented as the mean ± standard deviation (SD).
-
Statistical significance between the treatment groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways Modulated by Myricetin
Myricetin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.[7][14][15][16][17][18] The following diagrams illustrate the inhibitory effects of myricetin on the PI3K/Akt/mTOR and MAPK pathways.
Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Myricetin's inhibitory effect on the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for in vivo anticancer drug testing using animal models.
Caption: General workflow for in vivo anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of quercetin on the anti-tumor activity of cisplatin in EMT6 breast tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Supplemental Quercetin Promotes Tumor Growth In Animal Model | Food for Breast Cancer [foodforbreastcancer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioavailability of Myricetin-3-O-rutinoside in Rats: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profile of myricetin-3-O-rutinoside and its analogues in rat models. This guide provides a comparative analysis of its bioavailability against related flavonoid compounds, supported by experimental data and detailed methodologies.
Introduction
This compound, a glycosidic form of the flavonoid myricetin (B1677590), holds significant interest in pharmaceutical research due to the diverse biological activities associated with its aglycone, myricetin. These activities include antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of many flavonoids is often limited by their poor oral bioavailability. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the pharmacokinetics and bioavailability of myricetin and its glycoside, myricitrin (B1677591) (myricetin-3-O-rhamnoside), used here as a proxy for this compound due to the limited direct data on the latter. These are compared with the structurally similar and well-researched flavonoid, quercetin (B1663063), and its glycoside, rutin (B1680289) (quercetin-3-O-rutinoside).
Comparative Pharmacokinetic Data
The oral bioavailability of flavonoids is heavily influenced by their chemical structure, particularly the presence of sugar moieties. The following table summarizes key pharmacokinetic parameters of myricetin, myricitrin, quercetin, and rutin following oral administration in rats.
| Compound | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Myricetin | 50 | - | 6.4 | - | 9.62 | [1] |
| 100 | - | - | - | 9.74 | [1] | |
| Myricitrin (Myricetin-3-O-rhamnoside) | 200 (in pH-sensitive liposomes) | 4.92 | - | - | - | [2] |
| Quercetin | 50 | 7.47 | 0.9 | 43.18 | - | [3] |
| Rutin (Quercetin-3-O-rutinoside) | 100 (intramuscular) | 21.11 | 1.83 | - | - | [4] |
Note: Direct oral pharmacokinetic data for rutin was limited in the reviewed literature, with one study indicating that after oral administration, rutin is hydrolyzed to quercetin by intestinal microflora before absorption, and only quercetin metabolites are detected in the bloodstream[5][6]. The data for rutin presented here is from an intramuscular administration study to provide some context on its absorption characteristics, though it is not a direct comparison to oral bioavailability.
Analysis of Bioavailability
The data clearly indicates that myricetin, the aglycone, exhibits low oral bioavailability in rats, at 9.62% and 9.74% for 50 mg/kg and 100 mg/kg doses, respectively[1]. This poor absorption is a common characteristic among many flavonoids and is attributed to factors such as low aqueous solubility and extensive first-pass metabolism in the gut and liver[1][4].
For myricetin glycosides, such as myricitrin, the sugar moiety can influence absorption. While specific oral bioavailability data for myricitrin was not available, a study using a pH-sensitive liposomal formulation showed a Cmax of 4.92 µg/mL at a 200 mg/kg dose, suggesting that advanced formulation strategies can enhance its systemic exposure[2]. Generally, flavonoid glycosides are either absorbed intact to a small extent or are hydrolyzed by intestinal enzymes or gut microflora to their aglycone form (myricetin) before absorption[7].
In comparison, quercetin, the aglycone counterpart to rutin, also demonstrates relatively low but variable absorption. Rutin, being a rutinoside like the target compound, is known to be poorly absorbed orally. Studies have shown that after oral administration of rutin, the parent compound is often not detected in plasma; instead, metabolites of its aglycone, quercetin, are found[5][6]. This suggests that the glycoside is largely hydrolyzed by gut bacteria before the aglycone is absorbed.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable assessment of pharmacokinetic parameters. The following methodologies are representative of those used in the cited studies for evaluating the pharmacokinetics of flavonoids in rats.
Animal Models and Dosing
-
Animals: Male Sprague-Dawley or Wistar rats, typically weighing between 200-250g, are commonly used. Animals are fasted overnight (12-18 hours) before the experiment with free access to water.
-
Administration:
-
Oral (p.o.): The test compound is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, and administered by oral gavage.
-
Intravenous (i.v.): For determining absolute bioavailability, the compound is dissolved in a vehicle like a mixture of propylene (B89431) glycol, ethanol, and saline, and administered via the tail vein.
-
Blood Sampling
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., at 13,000 rpm for 10 minutes) and stored at -20°C or -80°C until analysis.
Sample Preparation and Analysis
-
Plasma Sample Preparation:
-
To measure the total aglycone concentration (free and conjugated), plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites.
-
Protein precipitation is performed by adding a solvent like methanol (B129727) or acetonitrile (B52724).
-
Liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) may be used for further purification.
-
The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS/MS) detector is the standard method for quantifying flavonoid concentrations in plasma.
-
A C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient mixture of an acidic aqueous solution (e.g., water with formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
-
Absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Experimental Workflow Diagram
Caption: Workflow of a typical pharmacokinetic study in rats.
Conclusion
The available data suggests that this compound, similar to other flavonoid glycosides like rutin, likely has low oral bioavailability in its intact form. Its absorption is probably dependent on the hydrolysis to its aglycone, myricetin, by the gut microbiota. Myricetin itself demonstrates poor absorption when administered orally to rats. In comparison, quercetin and its glycoside rutin follow a similar pattern of limited oral bioavailability. These findings underscore the challenge of delivering these potentially therapeutic compounds orally. Future research should focus on strategies to enhance the bioavailability of this compound, such as the use of novel formulation technologies like liposomes, nanoemulsions, or co-administration with absorption enhancers. Detailed pharmacokinetic studies on this compound are warranted to fully characterize its absorption, distribution, metabolism, and excretion profile and to guide its development as a therapeutic agent.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of myricetin-3-O-α-rhamnoside (myricitrin) treatment on urinary parameters of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. ovid.com [ovid.com]
- 6. Safety assessment and single-dose toxicokinetics of the flavouring agent myricitrin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanisms of Myricetin-3-O-rutinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside. We delve into its antioxidant, anti-inflammatory, and anticancer properties, presenting supporting experimental data and detailed protocols to facilitate further research and development. This document aims to be a valuable resource for scientists investigating the therapeutic potential of this compound.
Comparative Analysis of Bioactivities
This compound, along with its aglycone Myricetin (B1677590) and the related flavonoid Quercetin and its rutinoside (Rutin), exhibits a range of biological effects. The following tables summarize key quantitative data from in vitro studies, offering a comparative perspective on their efficacy.
Antioxidant Activity
The antioxidant capacity of these flavonoids is a cornerstone of their therapeutic potential. This is often evaluated through their ability to scavenge free radicals and reduce oxidizing agents.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | FRAP (Ferric Reducing Antioxidant Power) |
| This compound | Data not consistently available; activity is generally lower than Myricetin | Data not consistently available; activity is generally lower than Myricetin | Exhibits ferric reducing ability |
| Myricetin | ~4.68 µg/mL (~14.7 µM)[1] | ~16.78 µg/mL (~53.0 µM)[1] | Strong ferric reducing activity[2] |
| Quercetin-3-O-rutinoside (Rutin) | Generally higher IC50 than Quercetin | Generally higher IC50 than Quercetin | Possesses ferric reducing ability |
| Quercetin | Lower IC50 than Rutin, indicating higher potency | Lower IC50 than Rutin, indicating higher potency | Strong ferric reducing activity |
Note: The antioxidant activity of flavonoid glycosides is often lower than their corresponding aglycones in cell-free assays due to the steric hindrance from the sugar moiety.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids can modulate inflammatory pathways, primarily by inhibiting pro-inflammatory enzymes and cytokines.
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Cyclooxygenase (COX) Enzymes |
| This compound | Expected to inhibit NO production | Data not consistently available |
| Myricetin | Dose-dependently suppresses LPS-induced NO production in RAW 264.7 macrophages[3] | Inhibits COX-1 and COX-2 enzymes[4] |
| Quercetin-3-O-rutinoside (Rutin) | Inhibits NO production | Inhibits COX enzymes |
| Quercetin | Potent inhibitor of NO production | Inhibits COX enzymes |
Anticancer Activity
The potential of flavonoids to combat cancer is an area of intense research. Their effects are often mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) for Cell Viability |
| This compound | Data not consistently available | |
| Myricetin | Human colon cancer (HCT-15) | Induces apoptosis in a dose-dependent manner |
| Ovarian cancer (SKOV3) | Suppresses proliferation in a dose-dependent manner | |
| Human breast cancer (MCF-7) | Induces apoptosis | |
| Quercetin-3-O-rutinoside (Rutin) | Various cell lines | Generally less potent than Quercetin |
| Quercetin | Various cell lines | Potent inhibitor of cell proliferation |
Key Signaling Pathways
Myricetin and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Myricetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Myricetin can modulate this pathway to induce apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for key in vitro assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH (0.1 mM in methanol)
-
Test compound (this compound, dissolved in methanol (B129727) or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.[4][5]
-
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.[6]
-
Cell viability should be assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Western Blot Analysis for NF-κB Activation
This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of p65.
-
Cell Treatment and Lysis:
-
Treat cells as described in the NO scavenging assay.
-
After treatment, wash the cells with ice-cold PBS.
-
For whole-cell lysates, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8]
-
Conclusion
This compound demonstrates promising in vitro bioactivities, including antioxidant and anti-inflammatory effects, which are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK. While direct comparative data for this compound is still emerging, the available evidence, largely extrapolated from its aglycone Myricetin, suggests its potential as a therapeutic agent. The provided experimental protocols offer a foundation for researchers to further validate and expand upon these findings. Future studies should focus on generating more direct comparative data for this compound against other flavonoids to better delineate its specific pharmacological profile.
References
- 1. repository.maranatha.edu [repository.maranatha.edu]
- 2. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Myricetin-3-O-rutinoside: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Myricetin-3-O-rutinoside, a flavonoid glycoside with potential therapeutic properties, requires robust analytical methods for its identification and quantification in various matrices, including plant extracts and pharmaceutical formulations. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of this compound. The information presented is a synthesis of findings from multiple studies to offer a comprehensive overview.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key performance parameters of HPLC, UPLC-MS/MS, and HPTLC for the analysis of this compound and related flavonoids, based on published data.
| Performance Parameter | HPLC with UV/DAD Detection | UPLC-MS/MS | HPTLC with Densitometry |
| Linearity (R²) | > 0.999[1][2] | > 0.998[3][4] | > 0.994[5] |
| Limit of Detection (LOD) | ~0.58 µg/mL (for Quercetin)[4] | 0.04 µg/mL (for Quercetin-3-O-rutinoside)[3][4] | Not explicitly found for this compound, but generally in the ng/spot range for flavonoids. |
| Limit of Quantification (LOQ) | ~1.77 µg/mL (for Quercetin)[4] | 0.13 µg/mL (for Quercetin-3-O-rutinoside)[3][4] | 50 ng/spot (for Myricetin)[5] |
| Accuracy (% Recovery) | 96 - 100.8%[4] | > 87%[3][4] | Not explicitly found for this compound. |
| Precision (%RSD) | < 2%[6] | < 10% (Intra-day and Inter-day)[3][4] | Not explicitly found for this compound. |
| Analysis Time | 15 - 30 minutes per sample[1][2] | < 5 minutes per sample[3][4] | Multiple samples analyzed simultaneously. |
| Selectivity | Good, but potential for co-elution. | Excellent, based on mass-to-charge ratio.[3][4] | Moderate, dependent on the mobile phase and derivatization. |
| Solvent Consumption | Higher | Lower | Lower |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This method is suitable for the quantification of this compound in plant extracts and other matrices.
a) Sample Preparation (Acid Hydrolysis for Aglycone Analysis):
-
Weigh 1 g of the dried plant material.
-
Add 25 mL of 0.1 M hydrochloric acid.
-
Reflux the mixture for 24 hours to hydrolyze the glycosidic bonds and release the myricetin (B1677590) aglycone.[1][2]
-
Cool the mixture and filter it.
-
Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.[1][2]
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used. A typical gradient could be: 0-20 min, 10-40% acetonitrile; 20-25 min, 40-10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound.
a) Sample Preparation (Solid Phase Extraction):
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol (B129727)/water mixture).
-
Centrifuge the extract to remove particulate matter.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analyte with an appropriate solvent (e.g., 40% methanol in water).[3]
-
Filter the eluate through a 0.22 µm syringe filter before injection.
b) UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MRM Transitions: For this compound, the precursor ion would be m/z 625 and product ions would be monitored for quantification and qualification. For the related compound quercetin-3-O-rutinoside, the precursor ion is m/z 609 and product ions are m/z 301, 447, and 463.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it suitable for screening and quality control.
a) Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare sample extracts in methanol at a known concentration.
-
Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.
b) HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Densitometric Analysis: After drying, scan the plate with a densitometer at a wavelength of 366 nm.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study on HPTLC Quantification for Quality Control of Myricetin a Nutraceutical from Different Plant Parts of Myrica esculenta Linn – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Synergistic Interactions of Myricetin and its Glycosides: A Comparative Guide for Researchers
A note on the available research: Scientific literature detailing the synergistic effects of Myricetin-3-O-rutinoside is currently limited. The majority of existing research focuses on its aglycone form, myricetin (B1677590). This guide provides a comprehensive overview of the documented synergistic activities of myricetin with various compounds, offering valuable insights for researchers in drug development and related fields. The findings presented for myricetin may suggest potential avenues of investigation for its glycoside derivatives, including this compound.
Synergistic Antibacterial Effects of Myricetin
Myricetin has been shown to enhance the efficacy of several antibiotics against various bacterial strains, including those with developed resistance. This synergy often involves mechanisms such as the disruption of bacterial biofilms and the inhibition of key signaling pathways.
Myricetin and Antibiotics against Pseudomonas aeruginosa
Myricetin exhibits significant synergistic activity with antibiotics like azithromycin, ciprofloxacin, and cefdinir (B1668824) against Pseudomonas aeruginosa. This is partly attributed to its ability to interfere with the c-di-GMP signaling pathway, which is crucial for biofilm formation.[1][2]
Quantitative Data Summary:
| Combination | Bacterial Strain | Key Synergistic Outcome | Fold Reduction in MIC of Antibiotic | Reference |
| Myricetin + Azithromycin | P. aeruginosa ATCC 9027 | Increased inhibition zone, Reduced c-di-GMP synthesis | 2 to 16-fold | [1][2] |
| Myricetin + Ciprofloxacin | P. aeruginosa ATCC 9027 | Increased inhibition zone, Reduced c-di-GMP synthesis | 2 to 16-fold | [1][2] |
| Myricetin + Cefdinir | P. aeruginosa ATCC 9027 | Increased inhibition zone, Reduced c-di-GMP synthesis | 2 to 16-fold | [1][2] |
Experimental Protocols:
-
Checkerboard Microdilution Assay: To determine the Fractional Inhibitory Concentration Index (FICI), various concentrations of myricetin and antibiotics were combined in a 96-well plate containing a standardized bacterial suspension. The plate was incubated at 37°C for 18-24 hours, and the MIC of each compound alone and in combination was determined by observing the lowest concentration that inhibits visible bacterial growth. The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.[1][3]
-
Time-Kill Curve Assay: Bacterial cultures in their exponential growth phase were treated with myricetin and an antibiotic, both individually and in combination, at concentrations of 1/4 of their respective MICs. Aliquots were taken at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), serially diluted, and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL). A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[2]
-
c-di-GMP Level Measurement: Intracellular c-di-GMP levels in P. aeruginosa were quantified using a commercially available ELISA kit according to the manufacturer's instructions after treatment with myricetin and antibiotics.[1]
Signaling Pathway Diagram:
Caption: Myricetin's synergistic mechanism with antibiotics against P. aeruginosa.
Myricetin and Antibiotics against Helicobacter pylori
Myricetin has been shown to potentiate the activity of amoxicillin, clarithromycin, tetracycline, metronidazole, and levofloxacin (B1675101) against H. pylori. A key mechanism is the inhibition of the morphological transformation of the bacteria from a spiral to a coccoid form, which is associated with antibiotic tolerance.[3]
Quantitative Data Summary:
| Combination | Bacterial Strain | Key Synergistic Outcome | Fold Reduction in MIC of Antibiotic | Reference |
| Myricetin + Amoxicillin | H. pylori (reference & clinical strains) | Inhibition of spiral-to-coccoid transformation | 4 to 16-fold | [3] |
| Myricetin + Clarithromycin | H. pylori (reference & clinical strains) | Inhibition of spiral-to-coccoid transformation | 4 to 16-fold | [3] |
| Myricetin + Tetracycline | H. pylori (reference & clinical strains) | Inhibition of spiral-to-coccoid transformation | 4 to 16-fold | [3] |
| Myricetin + Metronidazole | H. pylori (reference & clinical strains) | Inhibition of spiral-to-coccoid transformation | 4 to 16-fold | [3] |
| Myricetin + Levofloxacin | H. pylori (reference & clinical strains) | Inhibition of spiral-to-coccoid transformation | 4 to 16-fold | [3] |
Experimental Protocols:
-
Checkerboard Assay: Similar to the protocol for P. aeruginosa, this assay was used to determine the FICI for the combination of myricetin and various antibiotics against H. pylori.[3]
-
Morphological Transformation Assay: H. pylori was cultured under conditions that induce the transformation to coccoid forms (e.g., serum starvation). The morphology of the bacteria was observed over time using microscopy in the presence and absence of sub-inhibitory concentrations of myricetin.[3]
Experimental Workflow Diagram:
Caption: Workflow for assessing myricetin's synergy against H. pylori.
Synergistic Anticancer Effects of Myricetin
Myricetin has demonstrated the ability to enhance the efficacy of chemotherapeutic agents and other natural compounds in various cancer cell lines.
Myricetin and Myricitrin (B1677591) in Prostate Cancer
A study on human prostate cancer PC-3 cells revealed that the combination of myricetin and myricitrin (myricetin-3-O-rhamnoside) resulted in a strong synergistic effect, leading to a significant decrease in cell proliferation and an increase in apoptosis.[4]
Quantitative Data Summary:
| Combination | Cancer Cell Line | Key Synergistic Outcome | Reference |
| Myricetin + Myricitrin | Human Prostate Cancer (PC-3) | Decreased cell proliferation, Increased apoptosis | [4] |
Experimental Protocols:
-
Cell Proliferation Assay (MTT Assay): PC-3 cells were seeded in 96-well plates and treated with various concentrations of myricetin, myricitrin, or their combination for a specified period. MTT solution was then added to each well, and the resulting formazan (B1609692) crystals were dissolved in a solvent. The absorbance was measured at a specific wavelength to determine the percentage of cell viability.
-
Apoptosis Assay (Flow Cytometry): PC-3 cells treated with the compounds were stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Logical Relationship Diagram:
Caption: Synergistic anticancer effect of myricetin and myricitrin.
Synergistic Antioxidant Effects of Myricetin
Myricetin can act synergistically with other antioxidants to protect against oxidative damage.
Myricetin and α-Tocopherol in Oil-in-Water Emulsions
In oil-in-water emulsions at neutral pH, myricetin and α-tocopherol exhibit a synergistic antioxidant effect. Myricetin is capable of regenerating oxidized α-tocopherol, thereby prolonging its antioxidant activity.[5][6]
Quantitative Data Summary:
| Combination | System | pH | Key Synergistic Outcome | Interaction Index | Reference |
| Myricetin + α-Tocopherol (2:1 ratio) | Soybean oil-in-water emulsion | 7.0 | Inhibition of lipid hydroperoxide formation | 3.00 | [5][6] |
| Myricetin + α-Tocopherol (1:1 ratio) | Soybean oil-in-water emulsion | 7.0 | Inhibition of lipid hydroperoxide formation | 3.63 | [5][6] |
| Myricetin + α-Tocopherol (2:1 ratio) | Soybean oil-in-water emulsion | 7.0 | Inhibition of hexanal (B45976) formation | 2.44 | [5][6] |
| Myricetin + α-Tocopherol (1:1 ratio) | Soybean oil-in-water emulsion | 7.0 | Inhibition of hexanal formation | 3.00 | [5][6] |
Experimental Protocols:
-
Preparation of Oil-in-Water Emulsions: Soybean oil-in-water emulsions were prepared by homogenizing stripped soybean oil, an emulsifier (e.g., Tween 20), and a buffer solution at a specific pH.
-
Measurement of Lipid Hydroperoxides: The formation of lipid hydroperoxides was monitored over time by measuring the absorbance of the ferric thiocyanate (B1210189) complex after reaction with the lipid hydroperoxides.
-
Measurement of Hexanal: The production of the secondary lipid oxidation product, hexanal, was quantified using gas chromatography of the headspace of the emulsion samples.
-
Antioxidant Degradation Analysis: The concentrations of myricetin and α-tocopherol in the emulsions were measured over time using High-Performance Liquid Chromatography (HPLC) to determine their degradation rates.
Mechanism Diagram:
References
- 1. Myricetin Potentiates Antibiotics Against Resistant Pseudomonas aeruginosa by Disrupting Biofilm Formation and Inhibiti… [ouci.dntb.gov.ua]
- 2. Myricetin Potentiates Antibiotics Against Resistant Pseudomonas aeruginosa by Disrupting Biofilm Formation and Inhibiting Motility Through FimX-Mediated c-di-GMP Signaling Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In Silico Docking Analysis of Myricetin-3-O-rutinoside: A Comparative Guide to Protein Target Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of Myricetin-3-O-rutinoside against various protein targets implicated in a range of diseases. By summarizing key binding affinity data and comparing it with alternative flavonoid compounds, this document aims to offer valuable insights for researchers in drug discovery and development. Detailed experimental protocols for typical in silico docking studies are also provided to support further research.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and comparable flavonoids against several protein targets as determined by in silico molecular docking studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Protein Target | PDB ID | Ligand | Binding Affinity (kcal/mol) | Comparator Ligand(s) | Comparator Binding Affinity (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | - | This compound | -9.5 [1] | - | - |
| Butyrylcholinesterase (BChE) | - | This compound | -10.8 [1] | - | - |
| Human Epidermal Growth Factor Receptor 2 (HER2) | - | This compound | - | Tiliroside | -8.51[2] |
| Quercetin | -6.60[2] | ||||
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6LU7 | Myricetin (Aglycone) | -7.4[3] | Rutin | -9.2[3] |
| SARS-CoV-2 Spike Protein RBD | - | This compound | -7.73 [4] | Luteolin-7-O-rutinoside | - |
Experimental Protocols
The following section outlines a generalized methodology for in silico molecular docking studies of flavonoid compounds, synthesized from various research protocols.
Preparation of Protein and Ligand Structures
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger or Kollman charges are assigned to the protein atoms to simulate physiological conditions.
-
The protein structure is then energy minimized using a force field such as CHARMM to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D or 3D structure of this compound and other comparator ligands are obtained from databases like PubChem.
-
The structures are converted to a 3D format if necessary.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
The rotatable bonds of the ligand are defined to allow for conformational flexibility during the docking process.
-
Molecular Docking Procedure
-
Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, and Discovery Studio.
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the location of the native ligand in the crystal structure or by using active site prediction tools.
-
The grid box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
The prepared ligand is placed in the defined grid box.
-
A search algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore different conformations and orientations of the ligand within the active site.
-
A scoring function is used to evaluate the binding affinity of each ligand pose, typically reported in kcal/mol.
-
The simulation is run for a set number of iterations to ensure a thorough search of the conformational space.
-
Analysis of Docking Results
-
Binding Affinity: The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.
-
Visualization: The docked complex is visualized using software like PyMOL or Discovery Studio to examine the 3D orientation of the ligand in the active site and its interactions with key amino acid residues.
Visualizations
Experimental Workflow
Caption: Generalized workflow for an in silico molecular docking study.
Signaling Pathway
Caption: Myricetin (aglycone) interaction with the PI3K/Akt signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Myricetin-3-O-rutinoside: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Myricetin-3-O-rutinoside, a flavonoid glycoside, aligning with standard laboratory safety protocols and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. While some safety data sheets (SDS) for similar compounds suggest they are not classified as hazardous for transport, all laboratory chemicals should be handled as potentially hazardous.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, wear respiratory protection.[1]
**Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of laboratory chemical waste management, which prioritize safety, waste segregation, and regulatory compliance.[2][3]
Step 1: Waste Identification and Classification
The first crucial step is to identify and classify the waste.[2] this compound waste can be categorized as follows:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, and contaminated PPE (e.g., gloves).
-
Liquid Waste: Solutions containing this compound, such as those from experimental procedures. This includes rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Any needles, scalpels, or other sharp objects contaminated with the compound.
-
Empty Containers: Original containers that held this compound.
In the absence of specific data classifying it as non-hazardous, this compound waste should be treated as hazardous chemical waste .[4]
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous reactions.[2][3]
-
Keep this compound waste separate from other waste streams.
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[5]
-
If dissolved in a solvent, segregate based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[6]
Step 3: Containerization
Use appropriate, compatible containers for waste collection.[3][4][6]
-
Solid Waste: Collect in a designated, durable, and sealable container, such as a high-density polyethylene (B3416737) (HDPE) drum or a securely lidded glass container.[5]
-
Liquid Waste: Use a leak-proof container, clearly marked for liquid waste. If the solvent is flammable, the container must be stored in a flammable liquid storage cabinet.[5]
-
Contaminated Sharps: Place in a puncture-resistant sharps container.
-
Containers: Must be in good condition with no leaks or cracks and kept closed except when adding waste.[4]
Step 4: Labeling
Clear and accurate labeling is a critical safety and regulatory requirement.[2][4] All waste containers must be clearly labeled with:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.[4]
-
The solvent(s) if it is a liquid waste.
-
Any known hazard information (e.g., "Potential environmental hazard").
-
The date of accumulation.[2]
Step 5: Storage
Store waste containers in a safe and secure location pending disposal.[2]
-
Store in a designated, well-ventilated area.
-
Ensure segregation from incompatible chemicals.[4]
-
Utilize secondary containment to catch any potential leaks.[4]
Step 6: Disposal of Empty Containers and Contaminated Glassware
-
Empty Containers: The original container of this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4][6] After triple-rinsing and air drying, deface the label and dispose of the container in the regular trash, or preferably, reuse it for compatible waste.[4]
-
Contaminated Glassware: Labware should also be triple-rinsed. The rinsate is to be collected as hazardous waste. After this decontamination, the glassware can be washed and reused. If the glassware is to be disposed of, it can be placed in the regular trash after decontamination.[4]
Step 7: Arranging for Professional Disposal
Never dispose of this compound down the drain or in the regular trash.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Follow your institution's specific procedures for waste pickup requests.
-
The final disposal must be handled by a licensed hazardous waste disposal service.[2][5]
Quantitative Data Summary
| Property | General Profile for Flavonoid Glycosides |
| Solubility | Varies; generally soluble in polar organic solvents (e.g., methanol, ethanol).[5] |
| Toxicity | Generally low acute toxicity, but should be handled as potentially hazardous.[5] |
| Environmental Hazard | Should be assumed to be potentially toxic to aquatic life until proven otherwise.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. biocrick.com [biocrick.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Myricetin-3-O-rutinoside
Essential Safety and Handling Guide for Myricetin-3-O-rutinoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a naturally occurring flavonoid glycoside. The following procedural steps and data will help establish a safe laboratory environment and ensure proper disposal.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The required level of PPE depends on the specific handling task.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when working with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
General laboratory best practices dictate that gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Contaminated gloves should be disposed of as hazardous waste.[1] Always wash hands thoroughly after handling.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory minimizes risks.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[1] For solutions, storage at -80°C is recommended for up to six months, and at -20°C for up to one month.[2]
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[3]
-
Procedure:
-
Ensure the work area is clean and free of clutter before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Avoid creating dust during handling.[1]
-
When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as chemical hazardous waste.[3]
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[3]
-
General Guidance: Do not let the product enter drains.[1] Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Visualizing the Handling Workflow
To further clarify the operational procedures, the following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
